Monolaurin
Description
RN given refers to cpd with unspecified monolaurin locant
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIWANIATODDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041275 | |
| Record name | 1-Monolaurin | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid | |
| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
142-18-7, 27215-38-9, 67701-26-2 | |
| Record name | 1-Monolaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glyceryl monolaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monolaurin | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerides, C12-18 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl laurate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16635 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerides, C12-18 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Monolaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycerides, C12-18 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lauric acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR963Y5QYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Monolaurin from Lauric Acid and Glycerol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary methods for synthesizing monolaurin, a monoglyceride with significant applications in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial and antiviral properties. The synthesis of this compound is primarily achieved through the esterification of lauric acid and glycerol, a reaction that can be effectively catalyzed by enzymes or acids. This document details the experimental protocols, presents comparative quantitative data, and illustrates the key processes and relationships through logical diagrams.
Chemical Reaction Pathway
The fundamental reaction for this compound synthesis is the esterification of one molecule of lauric acid with one molecule of glycerol. This reaction yields this compound and water. However, the reaction can proceed further to form dilaurin and trilaurin. The selectivity towards this compound is a critical aspect of the synthesis process.
Caption: General reaction scheme for the esterification of lauric acid and glycerol.
Catalytic Synthesis Methods: A Comparative Workflow
The synthesis of this compound can be broadly categorized into two main approaches: enzymatic catalysis and acid catalysis. Each method has a distinct workflow with its own set of advantages and disadvantages.
Purification of Monolaurin Using Column Chromatography: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the purification of monolaurin, a monoglyceride of lauric acid with significant antimicrobial and immunomodulatory properties. The focus is on the application of column chromatography, a fundamental technique for the separation and purification of individual compounds from a mixture. This document is intended for researchers, scientists, and drug development professionals working on the isolation and characterization of this compound.
Introduction to this compound and the Importance of Purification
This compound (1-monododecanoyl-rac-glycerol) is a medium-chain fatty acid derivative with broad-spectrum antimicrobial activity against various bacteria, viruses, and fungi.[1][2] Its mechanism of action involves the disruption of lipid-coated cell membranes of pathogens and interference with signal transduction pathways.[1] Given its therapeutic potential, obtaining high-purity this compound is crucial for research and pharmaceutical applications to ensure safety, efficacy, and accurate characterization of its biological activities. Column chromatography is a widely used method for this purpose.[3][4]
Principles of Column Chromatography for this compound Purification
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5][6] For the purification of this compound, a normal-phase chromatography setup is typically employed. In this setup, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase.[3][4][5] this compound, being a moderately polar molecule due to its hydroxyl groups, will have a moderate affinity for the silica gel. By carefully selecting the mobile phase composition, this compound can be effectively separated from less polar impurities (like dilaurin, trilaurin, and unreacted lauric acid) and more polar impurities.
Experimental Protocols
This section details the experimental procedures for the synthesis and subsequent purification of this compound via column chromatography.
A common method for synthesizing this compound is the direct esterification of lauric acid and glycerol.[3][4][7]
-
Reactants: Lauric acid and glycerol (e.g., in a 1:1 molar ratio).[3][4]
-
Catalyst: An acid catalyst such as p-toluenesulfonic acid (pTSA) or sulfuric acid (H₂SO₄) is often used (e.g., 5% w/w of lauric acid).[3][4][7]
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 130°C) for several hours (e.g., 6 hours) and can be performed solvent-free.[3][4]
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Work-up: After the reaction, the crude product containing this compound, dilaurin, trilaurin, and unreacted starting materials is obtained. This mixture is then subjected to purification.
The following protocol outlines the steps for purifying this compound from the crude reaction mixture using silica gel column chromatography.
-
Stationary Phase: Silica gel (e.g., 230-400 mesh) is used as the stationary phase.[8][9] The amount of silica gel used is typically 20 to 100 times the weight of the crude sample to be purified.[9]
-
Column Packing: The column is prepared by making a slurry of the silica gel in a non-polar solvent (e.g., n-hexane) and pouring it into the chromatography column. The column is then allowed to pack under gravity or with the application of gentle pressure.[6][9]
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Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the packed silica gel column.[5]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a moderately polar solvent is used as the mobile phase. A common eluent system is a mixture of n-hexane and ethyl acetate.[3][4] The polarity of the mobile phase can be gradually increased (gradient elution) to first elute the non-polar impurities and then the this compound.
-
Elution and Fraction Collection: The mobile phase is passed through the column, and fractions of the eluate are collected sequentially in separate tubes.[6]
-
Monitoring the Separation: The separation process is monitored by Thin Layer Chromatography (TLC) of the collected fractions. A suitable mobile phase for TLC analysis of this compound is a mixture of hexane, diethyl ether, and acetic acid (60:40:1, v/v/v). Another reported TLC mobile phase is chloroform:acetone:methanol (9.5:0.45:0.05, v/v/v).[10]
-
Isolation of Pure this compound: Fractions containing pure this compound (as determined by TLC) are combined, and the solvent is removed under reduced pressure to yield the purified product.
Quantitative Data on this compound Purification
The efficiency of the purification process is evaluated based on the yield and purity of the final product. The following tables summarize quantitative data from various studies on this compound synthesis and purification.
Table 1: Yield and Purity of 1-Monolaurin from Different Purification Methods
| Synthesis Method | Purification Method | Catalyst | Yield (%) | Purity (%) | Reference |
| Esterification of Lauric Acid and Glycerol | Column Chromatography | H₂SO₄ | 31.05 | 91 | [3][4] |
| Esterification of Lauric Acid and Glycerol | Liquid-Liquid Extraction | pTSA (2.5%) | 43.54 | 100 | [3] |
| Esterification of Lauric Acid and Glycerol | Liquid-Liquid Extraction | pTSA (5%) | 27.89 | 100 | [3] |
Table 2: Yield and Purity of 2-Monolaurin from Preparative TLC
| Synthesis Method | Purification Method | Yield (%) | Purity (%) | Reference |
| Ethanolysis of Triglyceride from Coconut Oil | Preparative TLC and Recrystallization | 76 | 100 | [10][11] |
Purity Assessment Methods
The purity of the isolated this compound should be rigorously assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound. A reversed-phase column (e.g., C18) with a suitable mobile phase can be used to separate this compound from any remaining impurities.
-
Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is another effective method for the quantification and purity analysis of this compound.[8][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, allowing for the confirmation of the identity and purity of this compound.[10]
Visualizations
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibacterial Activity 1-Monolaurin – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Antibacterial Activity 1-Monolaurin : Oriental Journal of Chemistry [orientjchem.org]
- 5. columbia.edu [columbia.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Antibacterial Activity of 2-Monolaurin : Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. ijert.org [ijert.org]
The Antifungal Power of Monolaurin: A Technical Guide to its Efficacy Against Candida albicans
For Immediate Release
Los Angeles, CA – November 7, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the antifungal properties of monolaurin against the opportunistic fungal pathogen, Candida albicans. This document details the quantitative efficacy of this compound, outlines key experimental protocols, and visualizes its mechanism of action and relevant fungal signaling pathways.
Candida albicans is a major cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis, particularly in immunocompromised individuals. The increasing prevalence of antifungal resistance necessitates the exploration of novel therapeutic agents. This compound, a natural monoglyceride derived from lauric acid found in coconut oil, has demonstrated significant antifungal activity against C. albicans, including its resilient biofilm forms.
Quantitative Efficacy of this compound against Candida albicans
This compound exhibits potent fungicidal activity against planktonic C. albicans and is effective in reducing established biofilms. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Antifungal Susceptibility of Planktonic Candida albicans to this compound [1][2]
| Parameter | Concentration Range (µM) | Notes |
| Minimum Inhibitory Concentration (MIC) | 62.5 - 125 | The lowest concentration that inhibits visible growth. |
| Minimum Fungicidal Concentration (MFC) | 125 - 250 | The lowest concentration that kills the fungus. |
Table 2: Efficacy of this compound against Candida albicans Biofilms [1][2]
| Treatment Concentration (µM) | Effect | Significance |
| 1,250 | Significant reduction in biofilm fungal load (Log CFU/ml). | p < 0.05 compared to control. |
| 2,500 | Significant reduction in biofilm fungal load (Log CFU/ml). | p < 0.05 compared to control. |
Core Mechanism of Action
This compound's primary antifungal mechanism is the disruption of the fungal cell membrane. As a surfactant-like molecule, it integrates into the lipid bilayer, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.[3][4] This direct action on the cell membrane is a key factor in its effectiveness against drug-resistant strains of C. albicans.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used to evaluate the antifungal properties of this compound against C. albicans.
Antifungal Susceptibility Testing (Planktonic Cells)
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against planktonic C. albicans.
Candida albicans Biofilm Inhibition Assay
This assay evaluates the efficacy of this compound in reducing pre-formed C. albicans biofilms.
Impact on Virulence Factors and Signaling Pathways
The virulence of C. albicans is intricately linked to its ability to switch from a yeast to a hyphal morphology, a process regulated by complex signaling pathways. While the direct molecular targets of this compound within these pathways have not been fully elucidated, its membrane-disruptive action is known to inhibit hyphal formation, a critical virulence factor.[5]
One of the key signaling cascades controlling hyphal morphogenesis is the Ras/cAMP/PKA pathway. Environmental cues activate this pathway, leading to the expression of hypha-specific genes.
It is hypothesized that the cellular stress induced by this compound's disruption of the cell membrane interferes with the proper functioning of these intricate signaling networks, thereby impeding the morphological transition essential for virulence.
Conclusion and Future Directions
This compound presents a promising natural antifungal agent against Candida albicans. Its potent activity against both planktonic cells and biofilms, coupled with a direct membrane-disruptive mechanism that may circumvent common resistance pathways, underscores its therapeutic potential.
Future research should focus on elucidating the precise molecular interactions between this compound and fungal signaling components to fully understand its mode of action. Furthermore, in vivo studies and clinical trials are warranted to translate these promising in vitro findings into effective therapeutic strategies for candidiasis. This technical guide serves as a foundational resource for researchers dedicated to advancing the development of novel antifungal therapies.
References
Biosynthesis of Monolaurin from Lauric Acid in the Human Body: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monolaurin, the monoglyceride of lauric acid, has garnered significant attention for its potent antimicrobial and antiviral properties. While present in certain natural sources like coconut oil and human breast milk, its endogenous synthesis from dietary lauric acid is a key area of interest for therapeutic development. This technical guide provides an in-depth exploration of the putative biosynthetic pathways of this compound in the human body, summarizing available quantitative data, and detailing experimental protocols for its study. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
Lauric acid, a 12-carbon saturated fatty acid, is a major component of coconut oil and palm kernel oil.[1] In the human body, lauric acid is a precursor to this compound, a compound with significantly greater antimicrobial efficacy.[2] The conversion of lauric acid to this compound is an enzymatic process, though the precise mechanisms and efficiencies in vivo are still areas of active investigation.[3] Understanding the biosynthesis of this compound is critical for harnessing its therapeutic potential, as direct supplementation may be complemented or optimized by enhancing endogenous production from dietary sources. This guide delves into the core scientific principles of this conversion, presenting the current understanding and methodologies for its further elucidation.
Metabolic Fate of Lauric Acid
Upon ingestion, triglycerides rich in lauric acid are hydrolyzed by lipases in the digestive system, releasing free lauric acid.[3] As a medium-chain fatty acid (MCFA), lauric acid is primarily absorbed directly into the portal circulation and transported to the liver for rapid metabolism.[4] A significant portion of lauric acid undergoes β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be used in ketogenesis.[4]
Lauric acid can also be incorporated into various lipids, including triglycerides for storage in adipose tissue.[5] This process involves the esterification of fatty acids to a glycerol backbone, a reaction catalyzed by a series of acyltransferases.
Putative Biosynthesis of this compound
The direct biosynthesis of this compound from lauric acid in human tissues is not as well-characterized as the synthesis of triglycerides. However, based on our understanding of lipid metabolism, a putative pathway can be proposed. The core reaction is the esterification of one molecule of lauric acid with one molecule of glycerol. This reaction is the reverse of lipolysis and can be catalyzed by certain lipases under specific physiological conditions.
Several classes of enzymes are potential candidates for catalyzing this reaction:
-
Hormone-Sensitive Lipase (HSL): While primarily known for its role in hydrolyzing stored triglycerides in adipocytes, lipases are capable of catalyzing esterification reactions, particularly when the concentration of substrates (lauric acid and glycerol) is high.[6][7] HSL is known to act on a wide range of substrates, including monoacylglycerols.[6]
-
Diacylglycerol Acyltransferase (DGAT): This enzyme catalyzes the final step of triglyceride synthesis, the acylation of diacylglycerol. Lauric acid has been shown to be a substrate for DGAT.[4][5] It is plausible that under certain conditions, DGAT or a similar acyltransferase could esterify lauric acid to a glycerol backbone, although its primary role is in the formation of di- and triglycerides.
-
Monoacylglycerol Lipase (MGL): MGL is primarily responsible for the hydrolysis of monoacylglycerols.[8] However, the reversible nature of enzyme catalysis suggests that a reverse reaction, though likely not thermodynamically favored under typical cellular conditions, could occur. The structure of human MGL provides insights into its substrate specificity.[9]
-
sn-Glycerol-3-phosphate Acyltransferase and Lysophosphatidic Acid Acyltransferase (LPAAT): These enzymes are involved in the initial steps of triglyceride and phospholipid synthesis. Lauric acid can serve as a substrate for these enzymes, leading to the formation of lysophosphatidic acid and subsequently phosphatidic acid.[5][10] While this pathway primarily leads to more complex lipids, the potential for intermediate monoacylglycerol formation cannot be entirely ruled out.
The proposed pathway is likely influenced by the cellular concentrations of lauric acid, glycerol, and the activation state of the involved enzymes, which are in turn regulated by hormonal signals and the overall metabolic state of the cell.
References
- 1. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lauric acid-rich medium-chain triglycerides can substitute for other oils in cooking applications and may have limited pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo incorporation of lauric acid into rat adipose tissue triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. Identification of an intrinsic lysophosphatidic acid acyltransferase activity in the lipolytic inhibitor G0/G1 switch gene 2 (G0S2) - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of monolaurin including solubility and melting point
This technical guide provides an in-depth overview of the core physical properties of monolaurin (glycerol monolaurate), a monoglyceride derived from lauric acid. Primarily intended for researchers, scientists, and professionals in drug development, this document compiles essential data on its solubility and melting point, details the experimental methodologies for their determination, and illustrates relevant processes through structured diagrams.
Core Physical Characteristics
This compound is the mono-ester formed from glycerol and lauric acid.[1] At room temperature, it typically presents as a white to off-white solid with a waxy texture.[2] It is recognized for its antimicrobial properties, which are leveraged in the food, cosmetic, and pharmaceutical industries.[2][3]
Quantitative Physical Data
The following tables summarize the key quantitative data regarding the melting point and solubility of this compound.
Table 1: Melting Point of this compound
| Melting Point (°C) | Reference(s) |
| 63 | [1][][5] |
| 56 - 60 | [6] |
| 56 | [7] |
| 45 - 55 (Solidification Point) | [8] |
| 43 - 45 | [2] |
| 35.56 | [9] |
Note: The variability in melting point can be attributed to the purity of the sample and the experimental method used for its determination.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) | | :--- | :--- | | Water | Practically Insoluble / Limited Solubility |[2][3][][5][7][10][11][12] | | | 6 mg/L |[5][10] | | | 12.67 mg/L @ 25°C (estimated) |[13] | | Ethanol | Soluble |[2] | | | A 30-60% aqueous ethanol solution can be prepared. |[14] | | Chloroform | Soluble |[2] | | | 50 mg/mL |[] | | | 5% in chloroform (clear, colorless solution) |[2] | | Methanol | Soluble (almost transparent) |[] | | Acetone | Soluble |[2] | | Fats and Oils | Soluble |[3][7] | | Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL (with sonication and heating to 60°C) |[15] | | Corn Oil | ≥ 1.25 mg/mL (clear solution) |[15] |
Experimental Protocols
Detailed methodologies for the determination of this compound's physical properties are crucial for reproducible research. The following sections outline standard experimental protocols.
The melting point of this compound can be accurately determined using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions.
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample of purified this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).
-
Thermal Scan: The sample and reference pans are placed in the DSC cell. The temperature is then ramped up at a controlled rate (e.g., 5-10°C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A study involving thermal analysis of this compound showed a significant endothermic peak, which concluded at a melting point of approximately 35.56 °C.[9]
The shake-flask method is a standard protocol for determining the solubility of a compound in a specific solvent.
Protocol: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed, airtight container (e.g., a screw-cap vial).
-
Equilibration: The container is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17]
-
Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL or g/100g ).
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship of this compound's antimicrobial mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. atamankimya.com [atamankimya.com]
- 5. 142-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. accustandard.com [accustandard.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. jnfuturechemical.com [jnfuturechemical.com]
- 9. Enzymatic Glycerolysis of Palm Kernel Olein-Stearin Blend for this compound Synthesis as an Emulsifier and Antibacterial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 142-18-7 [chemicalbook.com]
- 11. CAS 27215-38-9: this compound | CymitQuimica [cymitquimica.com]
- 12. CAS 142-18-7: 1-Monolaurin | CymitQuimica [cymitquimica.com]
- 13. glyceryl monolaurate, 27215-38-9 [thegoodscentscompany.com]
- 14. US8377870B2 - Antimicrobial aqueous solution and its preparation method - Google Patents [patents.google.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Synthesis and Antibacterial Activity of 2-Monolaurin : Oriental Journal of Chemistry [orientjchem.org]
- 17. Synthesis and Antibacterial Activity 1-Monolaurin : Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Monolaurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolaurin, a monoglyceride derived from lauric acid, is a naturally occurring compound found in coconut oil and human breast milk. It has garnered significant interest in the scientific community for its broad-spectrum antimicrobial properties against a variety of pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[1][2] The primary mechanism of action of this compound involves the disruption of the lipid bilayer of microbial cell membranes, leading to increased permeability and subsequent cell death.[1] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial efficacy and for the development of new therapeutic agents.
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions. The protocols outlined below are based on established methods from the Clinical and Laboratory Standards Institute (CLSI) and have been adapted to address the lipophilic nature of this compound.
Data Presentation: MIC of this compound Against Various Microorganisms
The following tables summarize the reported MIC values of this compound against a selection of clinically relevant microorganisms. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.
| Microorganism | Strain | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Clinical Isolates | 250 - 2000 | [3][4] |
| Staphylococcus aureus | (Methicillin-resistant S. aureus - MRSA) | 500 - 2000 | [3][5] |
| Staphylococcus aureus | 12.5 | [6] | |
| Streptococcus pyogenes | 3.9 (as a derivative) | [7] | |
| Bacillus subtilis | 30 | [6] |
| Microorganism | Strain | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | 25 | [6] | |
| Pseudomonas aeruginosa | 62.5 | [8] |
| Microorganism | Strain | MIC Range (µM) | Reference(s) |
| Candida albicans | MYA2876 | 62.5 - 125 | [9][10] |
Experimental Protocols
Two primary methods are recommended for determining the MIC of this compound: Broth Microdilution and Agar Dilution. Due to this compound's lipophilic nature, specific considerations for its solubilization are included.
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate and reproducible results.
Materials:
-
This compound (high purity)
-
Ethanol or Dimethyl sulfoxide (DMSO)
-
Sterile, deionized water
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Accurately weigh a desired amount of this compound powder.
-
Dissolve the this compound in a minimal amount of 100% ethanol or DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL). Ensure complete dissolution.
-
For broth microdilution, further dilutions should be made in the appropriate broth medium. It is recommended to keep the final concentration of the solvent (ethanol or DMSO) at a level that does not inhibit microbial growth (typically ≤1% v/v). A solvent toxicity control should always be included in the assay.
-
For agar dilution, the this compound stock solution will be added directly to the molten agar.
Broth Microdilution Method
This method is widely used for determining the MIC of antimicrobial agents in a liquid medium.[11]
Materials:
-
96-well sterile, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Microbial inoculum (prepared to a 0.5 McFarland standard)
-
This compound stock solution
-
Positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi)
-
Sterility control (broth only)
-
Growth control (broth + inoculum)
-
Solvent control (broth + inoculum + solvent at the highest concentration used)
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first well of a row.
-
Mix the contents of the first well thoroughly by pipetting up and down.
-
Transfer 100 µL from the first well to the second well to perform a two-fold serial dilution.
-
Continue this serial dilution process across the plate to achieve the desired concentration range. Discard 100 µL from the last well.
-
-
Inoculation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. Add 100 µL of the diluted inoculum to each well (except the sterility control wells).
-
Controls:
-
Sterility Control: A well containing only broth.
-
Growth Control: A well containing broth and the microbial inoculum.
-
Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of the solvent used to dissolve the this compound.
-
Positive Control: A row of wells with a known antibiotic undergoing serial dilution and inoculation.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as required for the specific microorganism. Fungal plates are typically incubated at 35°C for 24-48 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the wells.
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[3]
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Microbial inoculum (prepared to a 0.5 McFarland standard)
-
This compound stock solution
-
Inoculating device (e.g., multipoint replicator)
Procedure:
-
Plate Preparation:
-
Prepare a series of sterile petri dishes.
-
Melt the appropriate agar medium and cool it to 45-50°C in a water bath.
-
Add a specific volume of the this compound stock solution to a known volume of molten agar to achieve the desired final concentration. Mix thoroughly but gently to avoid air bubbles.
-
Pour the agar into the petri dishes and allow them to solidify.
-
Prepare a control plate containing agar with no this compound.
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Spot-inoculate a standardized volume (e.g., 1-2 µL) of the inoculum onto the surface of each agar plate, including the control plate. This results in a final inoculum of approximately 10^4 CFU per spot.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as required for the specific microorganism.
-
Reading Results: The MIC is the lowest concentration of this compound on the agar plate that completely inhibits the visible growth of the microorganism at the inoculation spot.
Quality Control
To ensure the accuracy and reproducibility of MIC results, it is essential to include quality control (QC) strains with known MIC values in each experiment.[12][13][14]
Recommended QC Strains:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
-
Candida parapsilosis ATCC 22019 (for antifungal testing)
The obtained MIC values for these QC strains should fall within the established acceptable ranges as defined by CLSI or other relevant regulatory bodies.
Visualizations
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. This compound Research — this compound and More [monolaurinandmore.com]
- 3. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial interactions of this compound with commonly used antimicrobials and food components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Strep Throat — this compound and More [monolaurinandmore.com]
- 8. Characterisation and anti-biofilm activity of glycerol monolaurate nanocapsules against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and Candidiasis: Searching for a Biofilm Buster — this compound and More [monolaurinandmore.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyclass.net [microbiologyclass.net]
- 14. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
Application Notes and Protocols: In Vitro Antiviral Assay for Monolaurin Against Herpes Simplex Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolaurin, a monoglyceride derived from lauric acid, has demonstrated potential antiviral properties, particularly against enveloped viruses like Herpes Simplex Virus (HSV).[1][2] Its proposed mechanism of action involves the disruption of the viral lipid envelope, thereby interfering with viral attachment, entry, and replication.[1][2][3] These application notes provide detailed protocols for conducting in vitro assays to evaluate the antiviral efficacy of this compound against HSV-1 and HSV-2. The protocols are designed for use by researchers in virology, infectious diseases, and drug development.
Principle of Antiviral Action
This compound is believed to exert its antiviral effects by integrating into the lipid bilayer of the viral envelope, leading to its destabilization and eventual disintegration.[1][3] This disruption can prevent the virus from successfully binding to and fusing with host cells, a critical first step in the infection cycle. Additionally, this compound may interfere with later stages of viral replication, such as maturation and budding.
Data Presentation
The following tables summarize representative quantitative data for the antiviral activity and cytotoxicity of this compound against HSV-1 and HSV-2 in Vero cells. Note: The specific values presented here are illustrative and may vary depending on experimental conditions. It is crucial to determine these values empirically for each study.
Table 1: Antiviral Activity of this compound against Herpes Simplex Virus (HSV)
| Virus Strain | Assay Type | Cell Line | IC50 (µg/mL) |
| HSV-1 | Plaque Reduction Assay | Vero | [Insert experimentally determined value] |
| HSV-2 | Plaque Reduction Assay | Vero | [Insert experimentally determined value] |
| HSV-1 | Virus Yield Reduction Assay | Vero | [Insert experimentally determined value] |
| HSV-2 | Virus Yield Reduction Assay | Vero | [Insert experimentally determined value] |
IC50 (50% inhibitory concentration) is the concentration of this compound that inhibits viral plaque formation or virus yield by 50%.
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µg/mL) |
| Vero | MTT Assay | 48 | [Insert experimentally determined value] |
| Vero | MTT Assay | 72 | [Insert experimentally determined value] |
CC50 (50% cytotoxic concentration) is the concentration of this compound that reduces cell viability by 50%.
Table 3: Selectivity Index of this compound
| Virus Strain | Cell Line | Selectivity Index (SI) |
| HSV-1 | Vero | [Calculate as CC50 / IC50] |
| HSV-2 | Vero | [Calculate as CC50 / IC50] |
The Selectivity Index (SI) is a measure of the therapeutic window of a compound. A higher SI value indicates greater antiviral specificity.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Prepare working solutions by diluting the stock solution in cell culture medium to the desired concentrations. Ensure the final DMSO concentration in the assays does not exceed a non-toxic level (typically ≤ 0.5%).
Preparation of this compound Solutions.
Cell Culture and Virus Propagation
Materials:
-
Vero cells (African green monkey kidney epithelial cells)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
HSV-1 and HSV-2 strains
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Propagate HSV-1 and HSV-2 stocks in Vero cells.
-
Harvest the virus when approximately 80-90% of the cell monolayer shows a cytopathic effect (CPE).
-
Titer the virus stocks using a standard plaque assay to determine the plaque-forming units per milliliter (PFU/mL).
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells.
Protocol:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Remove the medium and add fresh medium containing serial dilutions of this compound. Include a cell control (medium only) and a solvent control (medium with the highest concentration of DMSO used).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the cell control and determine the CC50 value.
Cytotoxicity Assay Workflow.
Plaque Reduction Assay
This assay measures the ability of this compound to inhibit the formation of viral plaques.
Protocol:
-
Seed Vero cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).
-
In a separate tube, mix equal volumes of the virus suspension (to give ~100 PFU/well) and each this compound dilution. Incubate for 1 hour at 37°C (for virucidal effect).
-
Remove the growth medium from the cell monolayers and infect with the virus-monolaurin mixtures. Include a virus control (virus in medium) and a cell control (medium only).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with an overlay medium (e.g., DMEM containing 1% methylcellulose and the corresponding concentration of this compound).
-
Incubate for 48-72 hours until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.
References
Determining the In Vitro Cytotoxicity of Monolaurin Using Cell Viability Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Monolaurin, a monoglyceride derived from lauric acid, is a naturally occurring compound found in coconut oil and human breast milk. It has garnered significant interest in the scientific community for its broad-spectrum antimicrobial properties. Recent studies have also begun to explore its potential as an anticancer agent. Determining the cytotoxic effects of this compound on various cell lines is a critical first step in evaluating its therapeutic potential. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound using two common cell viability assays: the MTT assay and the LDH assay.
Mechanism of Action: this compound-Induced Cell Death
Current research suggests that this compound's cytotoxic effects, particularly in cancer cells, are mediated through the induction of apoptosis. The proposed signaling pathway involves the generation of Reactive Oxygen Species (ROS), which in turn activates a cascade of downstream signaling events. This includes the activation of the Epidermal Growth Factor Receptor (EGFR), Extracellular signal-regulated kinase (ERK), and Activator protein-1 (AP-1) pathway. Ultimately, this leads to the upregulation of the cyclin-dependent kinase inhibitor p21, a key regulator of cell cycle arrest and apoptosis.[1][2]
Data Presentation: this compound Cytotoxicity
The cytotoxic effects of this compound can vary significantly between different cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to express the concentration of a substance that is required to inhibit a biological process by 50%.
| Cell Line | Cell Type | Assay | IC50 Value (µg/mL) | Reference |
| MCF-7 | Human Breast Cancer | MTT | 80 | [3] |
| Hep G2 (Lauric Acid) | Human Liver Cancer | MTT | 56.46 | [4] |
| HEKn | Human Epidermal Keratinocytes | N/A | Non-toxic at 32 µg/mL | |
| Dermal Fibroblasts | Human Skin Fibroblasts | N/A | Non-toxic at 32 µg/mL | |
| HGF-1 | Human Gingival Fibroblasts | N/A | Toxic at 6.8 µg/mL | |
| OBA-9 | Human Oral Keratinocytes | N/A | Toxic at 6.8 µg/mL |
Note: The IC50 value for Hep G2 cells is for lauric acid, the precursor to this compound. While indicative, direct testing of this compound on this cell line is recommended for precise determination. Data for HEKn, Dermal Fibroblasts, HGF-1, and OBA-9 cells indicate the concentration at which toxicity was or was not observed, but do not represent calculated IC50 values.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 atmosphere, protected from light.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 atmosphere.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Gently tap the plate to mix and measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the formula provided in the LDH assay kit manual, which typically involves subtracting the background and comparing to the maximum LDH release control.
Application Notes and Considerations for this compound
-
Solubility: this compound is a lipophilic compound and may have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it in the culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Interference with MTT Assay: Due to its lipid nature, this compound may interfere with the MTT assay. Lipophilic compounds can enhance the exocytosis of formazan granules from the cells, leading to an underestimation of cell viability. Furthermore, the formazan product of the MTT assay has been shown to localize in intracellular lipid droplets.[4] It is advisable to visually inspect the cells under a microscope before and after the assay to observe formazan crystal formation and distribution.
-
LDH Assay Considerations: High concentrations of lipophilic compounds may also affect the integrity of the cell membrane and could potentially interact with the components of the LDH assay. It is important to run appropriate controls and validate the assay for the specific cell line and this compound concentrations being tested.
-
Assay Validation: When testing a new compound like this compound, it is recommended to use at least two different cytotoxicity assays based on different cellular mechanisms (e.g., metabolic activity with MTT and membrane integrity with LDH) to confirm the results and rule out potential assay-specific artifacts.
Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation Cytotoxicity Assay for Lipophilic Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. | Semantic Scholar [semanticscholar.org]
- 4. Cholesterol interferes with the MTT assay in human epithelial-like (A549) and endothelial (HLMVE and HCAE) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Monolaurin in Biological Samples using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of monolaurin in biological samples, such as plasma and tissue homogenates, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound, a monoglyceride derived from lauric acid, is recognized for its potent antimicrobial and immunomodulatory properties.[1][2][3] Accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. The described methodology encompasses sample preparation, chromatographic conditions, and method validation parameters, ensuring a reliable and reproducible analysis.
Introduction
This compound (glycerol monolaurate) is a bioactive lipid with broad-spectrum antimicrobial activity against various pathogens, including bacteria, viruses, and fungi.[2][4] Its mechanism of action primarily involves the disruption of the lipid bilayers of microbial cell membranes and viral envelopes.[1][3][5] Additionally, this compound has been shown to modulate the host immune response by influencing T-cell signaling and the production of various cytokines.[3][6][7] Given its therapeutic potential, robust analytical methods are required to quantify this compound levels in biological samples to support preclinical and clinical drug development. This document outlines a validated HPLC-UV method for this purpose.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and ensuring accurate quantification. Two common methods are protein precipitation and liquid-liquid extraction.
a) Protein Precipitation (for Plasma/Serum Samples)
This method is rapid and suitable for high-throughput analysis.
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of cold acetonitrile (ACN) to achieve a 3:1 (v/v) ratio of ACN to sample.[8]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an HPLC vial for analysis.
b) Liquid-Liquid Extraction (for Plasma/Serum and Tissue Homogenates)
This method offers a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent.
-
To 200 µL of plasma, serum, or tissue homogenate, add a suitable internal standard.
-
Add 1 mL of a mixture of ethyl acetate and isopropanol (95:5, v/v).[9]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC-UV Chromatographic Conditions
The following conditions are a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (95:5, v/v) with 0.1% Trifluoroacetic Acid. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 215 nm |
| Run Time | 10 minutes |
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over a defined concentration range. |
| Accuracy | Mean recovery of 85-115% for quality control samples at low, medium, and high concentrations. |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15%. |
| Specificity | No interfering peaks from endogenous matrix components at the retention time of this compound and the internal standard. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1; the lowest concentration on the calibration curve with acceptable precision and accuracy. |
| Stability | This compound stability in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage). |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during method validation for this compound in human plasma.
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 25 | ≥ 0.997 |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Intra-day Precision (% RSD) (n=6) | Inter-day Precision (% RSD) (n=6, 3 days) | Accuracy (% Recovery) |
| Low | 0.3 | < 10 | < 12 | 95 - 105 |
| Medium | 5 | < 8 | < 10 | 98 - 102 |
| High | 20 | < 6 | < 8 | 97 - 103 |
Table 3: Sensitivity
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantification (LOQ) | 0.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Antimicrobial Mechanism of this compound
Caption: this compound's antimicrobial mechanism of action.
Immunomodulatory Effects of this compound
Caption: this compound's immunomodulatory effects on host cells.
Conclusion
The HPLC-UV method detailed in this application note provides a robust and reliable approach for the quantification of this compound in biological samples. The protocol is suitable for use in research and drug development settings, enabling the accurate assessment of this compound's pharmacokinetic profile and its correlation with pharmacodynamic outcomes. Proper method validation is essential to ensure data quality and regulatory compliance.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound – Impressive Antimicrobial and More | Designs for Health [casi.org]
- 6. Frontiers | Effects of this compound on Oral Microbe–Host Transcriptome and Metabolome [frontiersin.org]
- 7. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. HPLC analysis and pharmacokinetic study of quercitrin and isoquercitrin in rat plasma after administration of Hypericum japonicum thunb. extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Monolaurin Stock Solutions for Cell Culture Experiments
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Monolaurin, a monoglyceride derived from lauric acid, is a compound of significant interest in biomedical research due to its broad-spectrum antimicrobial and potential immunomodulatory properties. Its activity against various pathogens, including bacteria and enveloped viruses, has been extensively documented. For researchers in cell biology and drug development, accurate and reproducible in vitro studies are crucial to understanding its mechanisms of action and therapeutic potential. A critical first step in these investigations is the proper preparation of this compound stock solutions for use in cell culture experiments. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions to ensure experimental consistency and reliability.
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for the preparation and use of this compound in cell culture experiments, compiled from various research sources.
| Parameter | Value/Range | Solvent | Cell Type/Application | Source |
| Stock Solution Concentration | 2 mg/mL | DMSO (5%) in TSB media | Antibacterial assays (S. epidermidis) | [1] |
| 200 mg/mL | 100% Ethanol | Inhibition of lipase production (S. aureus, S. epidermidis) | [2] | |
| 182 mM | Chloroform | Biofilm inhibition studies | ||
| Working Concentration | 1.953 - 1000 µg/mL | Cell Culture Media | Antibacterial (S. epidermidis) | [1] |
| 5 - 25 µg/mL | Cell Culture Media | Inhibition of bacterial lipase | [2] | |
| 2 - 32 µg/mL | Cell Culture Media | Cytotoxicity assays (HEKn, Dermal Fibroblasts) | ||
| Cytotoxicity (IC50/Toxic Concentration) | > 32 µg/mL | Cell Culture Media | HEKn and Dermal Fibroblasts | |
| > 25 µg/mL | Cell Culture Media | B16 Melanoma cells | [3] | |
| Solvent Concentration in Final Culture | < 1% | DMSO | General cell culture | [4] |
| < 0.5% | DMSO | General cell culture | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is suitable for most cell culture applications where a high concentration stock is required.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Sterile, nuclease-free microcentrifuge tubes for aliquoting
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare a 100 mg/mL stock solution, weigh 100 mg of this compound.
-
Initial Dissolution: Transfer the weighed this compound into a sterile conical tube. Add a small volume of DMSO to create a concentrated slurry.
-
Complete Dissolution: Add the remaining volume of DMSO to achieve the final desired concentration. For a 100 mg/mL stock, add a total of 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.
-
Gentle Heating/Sonication (Optional): If the this compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can aid in dissolution. Avoid excessive heating, as it may degrade the compound.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for preventing contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce contamination.
-
Storage: Store the aliquots at -20°C, protected from light. Properly stored, the stock solution should be stable for several months.
Protocol 2: Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into cell culture medium to the desired final concentration for the experiment.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture medium. For example, to prepare 1 mL of a 100 µg/mL working solution from a 100 mg/mL stock, you would perform a 1:1000 dilution (add 1 µL of stock to 999 µL of medium).
-
Dilution: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing.
-
Application to Cells: Add the freshly prepared working solution to your cell cultures. Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture is non-toxic to the cells, typically below 0.5%[5]. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Visualizations
Mechanism of Action of this compound
Caption: General mechanism of this compound's action on a eukaryotic cell.
Experimental Workflow: Cytotoxicity Assay (MTT Assay)
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
References
- 1. The 1-monolaurin inhibit growth and eradicate the biofilm formed by clinical isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Dietary compounds as potent inhibitors of the signal transducers and activators of transcription (STAT) 3 regulatory network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Monolaurin in Animal Models of Bacterial Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies utilizing monolaurin in various animal models of bacterial infection. Detailed protocols for key experiments are provided to facilitate the design and execution of similar research.
Introduction
This compound, a monoglyceride derived from lauric acid, has demonstrated significant antimicrobial properties against a broad spectrum of pathogens. Its potential as a therapeutic agent is being actively explored in various preclinical animal models. This document summarizes key findings from in vivo studies and provides detailed experimental protocols for researchers investigating the antibacterial efficacy of this compound.
Data Presentation: Summary of In Vivo this compound Studies
The following tables summarize the quantitative data from key in vivo studies of this compound in different animal models of bacterial infection.
Table 1: this compound in Staphylococcus aureus Infection Models
| Animal Model | Bacterial Strain | Infection Model | This compound Treatment Regimen | Key Outcomes |
| Mice | S. aureus (ATCC #14775) | Systemic infection (intraperitoneal injection) | 3.2 mg/day, oral gavage for 10 days[1] | 50% survival at 30 days (compared to 0% in untreated controls)[1] |
| Mice | Methicillin-Resistant S. aureus (MRSA) | Systemic infection | Not specified | This compound showed potential as an antimicrobial agent[2] |
| Rabbit | S. aureus | Surgical site infection | Topical application of 5% glycerol monolaurate (GML) gel | Inhibition of bacterial growth and significant reduction in inflammation at the infection site[3][4] |
Table 2: this compound in Other Bacterial Infection Models (In Vitro and Limited In Vivo Data)
| Animal Model | Bacterial Strain | Infection Model | This compound Treatment Regimen | Key Outcomes |
| Not specified | Listeria monocytogenes | In vitro | Not applicable | This compound shows inhibitory effects, especially in combination with essential oils or organic acids[5][6] |
| Dairy Cows | Streptococcus agalactiae | Mastitis | Not specified for this compound | A common pathogen in bovine mastitis; alternative therapies are being explored[7][8][9] |
| Broiler Chickens | Clostridium perfringens | Necrotic Enteritis | Not specified for this compound | Necrotic enteritis is a significant disease in poultry; challenge models exist to test interventions[10][11][12][13][14] |
Experimental Protocols
Murine Model of Systemic Staphylococcus aureus Infection
This protocol is based on studies demonstrating the efficacy of orally administered this compound in a lethal systemic infection model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Staphylococcus aureus (e.g., ATCC #14775)
-
Tryptic Soy Broth (TSB)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Vehicle for oral gavage (e.g., olive oil)
-
Oral gavage needles
-
Syringes
-
Standard laboratory equipment for microbiology and animal handling
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate S. aureus into TSB and incubate overnight at 37°C with shaking.
-
Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^9 CFU/mL). The lethal dose may need to be determined empirically for the specific mouse and bacterial strains.
-
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to experimental groups (e.g., untreated control, vehicle control, this compound-treated, antibiotic control).
-
-
Infection:
-
Inject each mouse intraperitoneally with the prepared S. aureus suspension (e.g., 0.1 mL of 1 x 10^9 CFU/mL).
-
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound (e.g., 3.2 mg in 0.1 mL vehicle) or vehicle alone to the respective groups via oral gavage daily for a predetermined period (e.g., 10 days), starting shortly after infection.[1]
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of illness and record survival for up to 30 days.
-
At the end of the study, or if humane endpoints are reached, euthanize the animals.
-
Bacterial load in organs (e.g., spleen, liver, kidneys) can be determined by homogenizing the tissues, plating serial dilutions on appropriate agar, and counting colony-forming units (CFU).
-
Rabbit Model of Surgical Site Infection
This protocol outlines a topical application model to assess this compound's efficacy in preventing wound infections.
Materials:
-
New Zealand white rabbits
-
Staphylococcus aureus
-
Anesthetics (e.g., ketamine, xylazine)
-
Analgesics (e.g., buprenorphine)
-
Surgical instruments
-
Sutures
-
Control gel (vehicle without GML)
Protocol:
-
Animal Preparation and Surgery:
-
Anesthetize the rabbits and provide appropriate analgesia.
-
Shave and aseptically prepare the surgical site on the flank.
-
Create a subcutaneous incision and close it with sutures.
-
-
Infection:
-
Inoculate the sutures with a high concentration of S. aureus (e.g., 10^10 bacteria).[3]
-
-
Treatment:
-
After allowing the inoculum to absorb, apply the 5% GML gel or the control gel to liberally cover the incision site.[4]
-
-
Monitoring and Evaluation:
-
Allow the rabbits to recover and monitor the surgical sites daily for signs of infection (e.g., redness, swelling, pus formation).
-
At predetermined time points, euthanize the animals and collect tissue samples from the incision site.
-
Determine the bacterial load in the tissue samples by homogenization and CFU counting.
-
Histopathological analysis of the tissue can be performed to assess the inflammatory response.
-
Generalized Protocol for a Murine Model of Listeria monocytogenes Infection (Template)
While specific in vivo studies on this compound for listeriosis are limited, this template protocol can be adapted for such investigations.
Materials:
-
Mice susceptible to listeriosis (e.g., BALB/c)
-
Listeria monocytogenes
-
Brain Heart Infusion (BHI) broth
-
This compound
-
Vehicle for oral administration
Protocol:
-
Bacterial Preparation:
-
Grow L. monocytogenes in BHI broth to the desired growth phase.
-
Wash and resuspend the bacteria in a suitable buffer for oral inoculation.
-
-
Infection:
-
This compound Treatment (to be optimized):
-
Administer this compound orally at various doses and frequencies to determine the optimal therapeutic regimen.
-
-
Endpoints:
-
Monitor survival and clinical signs of listeriosis.
-
Determine bacterial loads in the spleen, liver, and intestines at different time points post-infection.
-
Signaling Pathways and Logical Relationships
This compound's antibacterial effects are not solely due to direct bactericidal activity; it also modulates the host's immune response.
Immunomodulatory Effects of this compound
This compound has been shown to influence the production of various cytokines and the function of T-cells.[4][17] It can inhibit the overproduction of pro-inflammatory cytokines, thereby mitigating the excessive inflammation often associated with severe bacterial infections.[4]
Caption: this compound's immunomodulatory effects during bacterial infection.
Experimental Workflow for In Vivo this compound Efficacy Study
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound against a bacterial pathogen.
Caption: General workflow for in vivo this compound efficacy studies.
Conclusion
This compound demonstrates significant promise as an antibacterial agent in various in vivo models. The provided protocols and diagrams serve as a foundation for researchers to further investigate its therapeutic potential. Further studies are warranted to elucidate the precise mechanisms of action and to optimize dosing and delivery for different types of bacterial infections.
References
- 1. Frontiers | Effects of this compound on Oral Microbe–Host Transcriptome and Metabolome [frontiersin.org]
- 2. Novel antibacterial activity of this compound compared with conventional antibiotics against organisms from skin infections: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. This compound Research — this compound and More [monolaurinandmore.com]
- 6. This compound and acetic acid inactivation of Listeria monocytogenes attached to stainless steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lisbonvetclinic.com [lisbonvetclinic.com]
- 9. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 10. The successful experimental induction of necrotic enteritis in chickens by Clostridium perfringens: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A comprehensive review of experimental models and induction protocols for avian necrotic enteritis over the past 2 decades [frontiersin.org]
- 12. Experimental induction of necrotic enteritis with or without predisposing factors using netB positive Clostridium perfringens strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virulence of Clostridium perfringens in an experimental model of poultry necrotic enteritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A mouse model of food borne Listeria monocytogenes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models for oral transmission of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Monolaurin's Antibiofilm Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolaurin, a monoester of lauric acid, is a naturally occurring compound recognized for its broad-spectrum antimicrobial properties. Of significant interest to the research and drug development community is its efficacy against bacterial biofilms, which are notoriously resistant to conventional antibiotics. These structured communities of bacteria are implicated in a wide array of chronic infections. This document provides detailed protocols for assessing the antibiofilm activity of this compound using the tissue culture plate method, a robust and high-throughput screening approach. The included methodologies cover the determination of minimum inhibitory concentration (MIC), biofilm inhibition, and eradication of pre-formed biofilms. Furthermore, protocols for quantifying biofilm metabolic activity and data on this compound's efficacy are presented.
Mechanism of Action
This compound's antibiofilm activity is multifaceted. A primary mechanism involves the disruption of the bacterial cell membrane's lipid bilayer, leading to increased permeability and cell lysis[1]. Additionally, this compound has been shown to interfere with signal transduction pathways essential for biofilm formation[2]. A key target in Staphylococcus aureus is the downregulation of the icaD gene, a critical component of the ica operon responsible for producing the polysaccharide intercellular adhesin (PIA), a major component of the biofilm matrix[2][3][4].
Data Presentation
Table 1: Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Parameter | Concentration (µg/mL) | Bacterial Strain(s) | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | 500 - 2000 | MRSA isolates | [2][3] |
| IC₅₀ (Biofilm Inhibition) | 203.6 | MRSA isolates | [2][3] |
| IC₅₀ (Pre-formed Biofilm Eradication) | 379.3 | MRSA isolates | [2][3] |
Table 2: Antibiofilm Activity of 1-Monolaurin against Staphylococcus epidermidis
| Parameter | Concentration (µg/mL) | Bacterial Strain(s) | Reference(s) |
| Biofilm Inhibitory Concentration 50 (BIC₅₀) | 26.669 | Clinical isolates of S. epidermidis | [1] |
| Biofilm Eradication Concentration 50 (BEC₅₀) | 322.504 | Clinical isolates of S. epidermidis | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound
-
Bacterial culture (e.g., S. aureus, S. epidermidis)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Incubator (37°C)
-
Plate reader (optional, for OD measurement)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight in TSB at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in TSB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Controls:
-
Positive Control: 100 µL of TSB + 100 µL of bacterial inoculum (no this compound).
-
Negative Control: 200 µL of TSB (no bacteria).
-
Solvent Control: 100 µL of TSB with the highest concentration of the solvent used to dissolve this compound + 100 µL of bacterial inoculum.
-
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent biofilm formation.
Materials:
-
Materials from Protocol 1
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 96% Ethanol
-
Microplate reader
Procedure:
-
Follow steps 1-5 of the MIC protocol (Protocol 1).
-
Incubation for Biofilm Formation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Carefully discard the supernatant from each well. Wash the wells twice with 200 µL of sterile PBS to remove planktonic bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells twice with 200 µL of sterile PBS.
-
Solubilization: Add 125 µL of 30% acetic acid or 96% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed 96-well plate. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Analysis: The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100
Protocol 3: Biofilm Eradication Assay (Crystal Violet Method)
This assay assesses the ability of this compound to disrupt pre-formed biofilms.
Materials:
-
Same as Protocol 2
Procedure:
-
Biofilm Formation: In a 96-well plate, add 100 µL of bacterial suspension (0.5 McFarland) to 100 µL of TSB in each well. Incubate at 37°C for 24 hours to allow biofilm formation.
-
Washing: Discard the supernatant and wash the wells twice with 200 µL of sterile PBS.
-
This compound Treatment: Add 200 µL of various concentrations of this compound (prepared in TSB) to the wells with the pre-formed biofilms. Include a positive control (TSB without this compound) and a negative control (uninoculated TSB).
-
Incubation: Incubate the plate at 37°C for another 24 hours.
-
Quantification: Follow steps 3-8 from the Biofilm Inhibition Assay (Protocol 2) to stain, solubilize, and quantify the remaining biofilm.
Protocol 4: Quantification of Biofilm Metabolic Activity (XTT Assay)
This assay determines the viability of cells within the biofilm by measuring their metabolic activity.
Materials:
-
Pre-formed biofilms in a 96-well plate (from Protocol 3, step 2)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione or Phenazine methosulfate (PMS) solution
-
PBS
-
Microplate reader
Procedure:
-
Prepare Biofilms and Treat with this compound: Follow steps 1-4 of the Biofilm Eradication Assay (Protocol 3).
-
Washing: After treatment, discard the supernatant and wash the biofilms twice with sterile PBS.
-
XTT-Menadione Solution Preparation: Prepare a fresh solution of XTT in PBS (e.g., 0.5 mg/mL) and a menadione solution in a suitable solvent (e.g., acetone). Just before use, mix the XTT and menadione solutions.
-
Incubation with XTT: Add the XTT-menadione solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for a specified period (e.g., 2-5 hours).
-
Quantification: Measure the absorbance of the formazan product at 450-490 nm using a microplate reader.
-
Analysis: A decrease in absorbance in this compound-treated wells compared to the control indicates a reduction in metabolic activity and cell viability.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections [agris.fao.org]
Application Notes and Protocols: Monolaurin as a Food Preservative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of monolaurin as a food preservative, detailing its antimicrobial efficacy, mechanisms of action, and protocols for its application and evaluation.
Introduction
This compound, the monoglyceride of lauric acid, is a naturally occurring compound found in coconut oil and human breast milk.[1] It is classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food additive.[2][3] this compound exhibits broad-spectrum antimicrobial activity against various spoilage and pathogenic microorganisms, particularly Gram-positive bacteria, making it a promising natural alternative to synthetic food preservatives.[4][5] Its primary mechanism of action involves the disruption of the bacterial cell membrane's lipid bilayer, leading to increased permeability and cell death.[6]
Antimicrobial Efficacy of this compound
The effectiveness of this compound against foodborne bacteria is well-documented. It is particularly potent against Gram-positive bacteria such as Staphylococcus aureus, Listeria monocytogenes, and Bacillus subtilis.[7][8] While less effective against Gram-negative bacteria on its own due to their protective outer membrane, its activity can be significantly enhanced when used in combination with chelating agents like ethylenediaminetetraacetic acid (EDTA).[9]
Data Presentation: Minimum Inhibitory and Bactericidal Concentrations
The following table summarizes the reported Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of this compound against common food spoilage and pathogenic bacteria. These values can vary depending on the specific strain, culture conditions, and testing methodology.
| Microorganism | Test Method | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Microtiter plate assay | 12.5 | - | [7][10][11][12] |
| Staphylococcus aureus | Agar dilution | 250 - 2000 | - | [4] |
| Staphylococcus aureus (MRSA) | Broth microdilution | 250 - 2000 | - | [13] |
| Listeria monocytogenes | Broth dilution | 3 - 10 | 10 - 20 | [14][15] |
| Bacillus subtilis | Microtiter plate assay | 30 | - | [7][10][11][12] |
| Escherichia coli | Microtiter plate assay | 25 | >4000 | [7][10][11][12] |
| Terribacillus aidingensis | - | 25 | - | [16] |
| Bacillus sporothermodurans | - | 25 | - | [16] |
| Paenibacillus sp. | - | 25 | - | [16] |
Mechanism of Action
This compound's primary mode of antibacterial action is the disruption of the bacterial cell's plasma membrane. Due to its amphiphilic nature, this compound integrates into the lipid bilayer of the cell membrane.[6] This integration disrupts the membrane's structural integrity, leading to increased permeability. The loss of membrane potential and leakage of vital cellular components ultimately results in cell death.[6][17]
Figure 1. Simplified signaling pathway of this compound's antimicrobial action.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a food preservative.
Preparation of this compound Stock Solution
Due to this compound's limited solubility in water, a stock solution is typically prepared using a suitable solvent before being diluted in the test medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or ethanol (95%)
-
Sterile broth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
To prepare a stock solution, dissolve the this compound in a small volume of DMSO or ethanol. For example, dissolve 4 mg of this compound in 100 µL of pure DMSO.[4]
-
Vortex the mixture thoroughly until the this compound is completely dissolved.
-
Aseptically dilute the stock solution with the desired sterile broth medium to achieve the final working concentration. For instance, combine the 100 µL of this compound-DMSO stock with 1900 µL of TSB to get a 2 mg/mL solution with 5% DMSO.[4]
-
Prepare subsequent dilutions from this working solution. A negative control containing the same concentration of the solvent should be included in the experiments to account for any potential antimicrobial effects of the solvent itself.[4]
Figure 2. Workflow for preparing this compound stock solution.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Materials:
-
This compound working solutions (serially diluted)
-
Sterile 96-well microtiter plates
-
Overnight culture of the test bacterium adjusted to a concentration of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL in a suitable broth.[18]
-
Sterile broth medium
-
Positive control (broth + inoculum)
-
Negative control (broth only)
-
Solvent control (broth + solvent + inoculum)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the highest concentration of the this compound working solution to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
Inoculate each well (except the negative control) with 10 µL of the prepared bacterial suspension.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) on each plate. Also, include a solvent control.
-
Seal the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.[19] The optical density can also be measured using a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and the wells with higher concentrations).
-
Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).
-
Incubate the plates at the optimal temperature for the test organism for 24-48 hours.
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum count.[15]
Figure 3. Experimental workflow for MIC and MBC determination.
Food System Challenge Study
A challenge study is conducted to determine the ability of a food product to support the growth of spoilage or pathogenic microorganisms.
General Protocol:
-
Product Preparation: Obtain the food product to be tested (e.g., ground meat, milk, beverage).
-
Inoculum Preparation: Prepare a cocktail of relevant spoilage or pathogenic bacteria (at least three to five strains). Adjust the inoculum to a target concentration (e.g., 10²-10³ CFU/g or mL).
-
Inoculation: Inoculate the food product with the bacterial cocktail and mix thoroughly to ensure even distribution.
-
Treatment: Treat the inoculated product with different concentrations of this compound. Include an untreated inoculated control.
-
Packaging and Storage: Package the samples under conditions that mimic commercial packaging and store them at the intended storage temperature (and abusive temperatures, if applicable).
-
Sampling and Analysis: At specified time intervals throughout the product's shelf life, take samples and perform microbial enumeration (e.g., plate counts) to determine the population of the challenge organisms.
-
Data Analysis: Plot the microbial population (log CFU/g or mL) against time to evaluate the effect of this compound on the growth or survival of the target bacteria.
Synergistic Applications
The antimicrobial activity of this compound can be enhanced by combining it with other food-grade antimicrobials.
-
With Nisin: this compound and nisin exhibit a synergistic effect, particularly against Gram-positive bacteria.[2][20] This combination can allow for lower concentrations of both preservatives to be used.
-
With EDTA: For Gram-negative bacteria, combining this compound with EDTA is highly effective. EDTA disrupts the outer membrane of Gram-negative bacteria, allowing this compound to access and disrupt the inner cell membrane.[1]
Considerations for Food Applications
The efficacy of this compound as a food preservative can be influenced by the food matrix.
-
Fat and Starch Content: High levels of fat or starch in a food product can reduce the antimicrobial effectiveness of this compound, likely due to partitioning of the this compound into the fat phase or interaction with starch molecules.[2][10]
-
Protein Content: The antibacterial activity of this compound is generally not affected by the presence of protein.[2][10]
-
pH: The inhibitory effect of this compound is often greater at lower pH values.[14]
Conclusion
This compound is a promising natural antimicrobial for food preservation, offering a safe and effective alternative to synthetic preservatives. Its efficacy can be optimized through careful consideration of the food matrix and by using it in combination with other antimicrobial agents. The protocols provided in these application notes offer a framework for researchers and developers to evaluate and implement this compound as a valuable tool in ensuring food safety and extending shelf life.
References
- 1. Enhancement of nisin, lysozyme, and this compound antimicrobial activities by ethylenediaminetetraacetic acid and lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8377870B2 - Antimicrobial aqueous solution and its preparation method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accugenlabs.com [accugenlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antibacterial Activity 1-Monolaurin : Oriental Journal of Chemistry [orientjchem.org]
- 11. Enzymatic Glycerolysis of Palm Kernel Olein-Stearin Blend for this compound Synthesis as an Emulsifier and Antibacterial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Potential effect of this compound and nisin on the growth of three aerobic spore-forming bacteria isolated from Tunisian milk | Journal of Food Safety and Hygiene [jfsh.tums.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. microchemlab.com [microchemlab.com]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Monolaurin Concentration for In Vitro Antiviral Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing monolaurin in in vitro antiviral research. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's antiviral activity?
A1: this compound, a monoglyceride derived from lauric acid, primarily exerts its antiviral effects by disrupting the lipid envelope of viruses.[1][2][3][4] This action leads to the disintegration of the viral membrane, thereby inactivating the virus and preventing its entry into host cells.[1][2] Additionally, this compound has been reported to interfere with later stages of the viral replication cycle, including virus assembly and maturation.[1][2]
Q2: Against which types of viruses is this compound most effective?
A2: this compound is most effective against enveloped viruses.[1][2] This is due to its mechanism of action, which targets the viral lipid envelope. Viruses that have been shown to be susceptible to this compound in vitro include Herpes Simplex Virus (HSV), Influenza A Virus, Cytomegalovirus (CMV), Vesicular Stomatitis Virus (VSV), and Seneca Valley Virus (SVV).[5][6]
Q3: How should I prepare this compound for in vitro assays?
A3: this compound is poorly soluble in aqueous solutions. To prepare stock solutions, it is recommended to dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) before further dilution in cell culture media.[5] It is crucial to establish the maximum non-toxic dose (MNTD) of the solvent on the specific cell line being used in your experiments.[5]
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound is a balance between maximal antiviral efficacy and minimal cytotoxicity. It is essential to perform a dose-response study to determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for the target virus and the 50% cytotoxic concentration (CC50) for the host cell line. The therapeutic index (TI), calculated as the ratio of CC50 to EC50/IC50, will help determine the optimal working concentration.
Q5: What are some common issues encountered when working with this compound in vitro?
A5: Common challenges include:
-
Solubility: As mentioned, this compound's poor water solubility can lead to precipitation in culture media. Using a solvent like DMSO and ensuring thorough mixing is crucial.
-
Cytotoxicity: At higher concentrations, this compound can be toxic to host cells.[7][8] It is imperative to determine the cytotoxicity profile of this compound on your specific cell line using assays like the MTT assay.
-
Inconsistent Results: Variability in this compound preparations, cell culture conditions, and viral titers can lead to inconsistent results. Maintaining standardized protocols and using high-quality reagents are essential for reproducibility.
Data Presentation: In Vitro Antiviral Efficacy of this compound
The following tables summarize the effective concentrations of this compound against various enveloped viruses from in vitro studies.
Table 1: Antiviral Activity of this compound Against Various Enveloped Viruses
| Virus | Cell Line | Assay Type | Effective Concentration | % Inhibition / Effect | Reference |
| Seneca Valley Virus (SVV) | BHK-21 | CCK-8 | 12.5 - 100 µg/mL | Up to 80% inhibition | [5][6] |
| Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction | 0.51% (v/v) of virgin coconut oil (rich in lauric acid) | IC50 | [9] |
| Herpes Simplex Virus-2 (HSV-2) | Vero | Plaque Reduction | 1.20% (v/v) of virgin coconut oil (rich in lauric acid) | IC50 | [9] |
| Influenza A Virus (H1N1) | MDCK | Not Specified | 0.1-0.2% (w/w) in formulation | >99.99% efficacy | [10] |
| 14 Enveloped Viruses | Various | Virucidal Assay | 1% in reaction mixture | >99.9% reduction in infectivity | [11][12] |
Table 2: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay Type | CC50 / Toxic Concentration | Reference |
| HEKn (primary epidermal keratinocytes) | MTT | > 32 µg/mL | [8] |
| Dermal fibroblasts | MTT | > 32 µg/mL | [8] |
| HGF-1 (fibroblasts) | Not Specified | Toxic at 25 µM (6.8 µg/mL) | [7] |
| OBA-9 (keratinocytes) | Not Specified | Toxic at 25 µM (6.8 µg/mL) | [7] |
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed the non-toxic limit for the cells.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as vehicle controls and wells with untreated cells as a negative control.
-
Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the CC50 value.
-
2. Plaque Reduction Assay
This assay is used to determine the effect of this compound on the ability of a virus to form plaques.
-
Materials:
-
6-well or 12-well cell culture plates
-
Confluent monolayer of susceptible host cells
-
Virus stock of known titer (PFU/mL)
-
This compound dilutions
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
In a separate plate or tubes, pre-incubate the virus dilutions with equal volumes of this compound dilutions for 1 hour at 37°C. Include a virus-only control.
-
Wash the cell monolayers with PBS and infect with 100 µL of the virus-monolaurin mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 or IC50 value.
-
3. TCID50 Assay (Tissue Culture Infectious Dose 50%)
This endpoint dilution assay measures the amount of virus required to infect 50% of the inoculated cell cultures.
-
Materials:
-
96-well cell culture plates
-
Susceptible host cells
-
Virus stock
-
This compound dilutions
-
Complete culture medium
-
-
Procedure:
-
Seed host cells in a 96-well plate.
-
Prepare ten-fold serial dilutions of the virus stock.
-
In a separate plate, mix each virus dilution with an equal volume of the desired this compound concentration. Include a virus-only control.
-
Infect replicate wells (typically 8) of the host cells with 100 µL of each virus-monolaurin mixture.
-
Incubate the plate for 5-7 days and observe for cytopathic effect (CPE) daily.
-
Record the number of positive (showing CPE) and negative wells for each dilution.
-
Calculate the TCID50 titer using the Reed-Muench or Spearman-Kärber method. The antiviral effect is determined by the reduction in the TCID50 titer in the presence of this compound.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 10. preprints.org [preprints.org]
- 11. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Monolaurin Insolubility in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with monolaurin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of this compound's poor aqueous solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions for my experiments?
A1: this compound, a monoglyceride of lauric acid, is a lipophilic molecule, meaning it is fat-soluble rather than water-soluble. Its chemical structure gives it a low solubility in water, leading to precipitation or the formation of a non-homogenous suspension in aqueous buffers and cell culture media. This insolubility can significantly impact the accuracy and reproducibility of experimental results.
Q2: What are the common methods to solubilize this compound for in vitro experiments?
A2: There are several effective methods to overcome the insolubility of this compound:
-
Co-Solvent Systems: Using a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to first dissolve the this compound before diluting it into the aqueous experimental medium.
-
Surfactant-Aided Dispersion: Employing non-ionic surfactants like Tween 80 to help disperse the this compound in the aqueous phase.
-
Nanoformulations: Creating nano-sized delivery systems, such as nanoemulsions or solid lipid nanoparticles (SLNs), to encapsulate this compound and improve its dispersibility and stability in aqueous solutions.
-
Liposomal Formulations: Encapsulating this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer, to facilitate its delivery in aqueous environments.
Troubleshooting Guides
Method 1: Co-Solvent System (e.g., DMSO or Ethanol)
Issue: My this compound precipitates when I add the DMSO/ethanol stock solution to my cell culture media or buffer.
-
Cause 1: Final solvent concentration is too low. The aqueous medium cannot maintain the solubility of this compound as the organic solvent is diluted.
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Solution 1: Prepare a more concentrated stock solution in your co-solvent. This allows you to add a smaller volume to your final aqueous solution, keeping the final co-solvent concentration as high as is tolerable for your experiment while minimizing the risk of precipitation.[1][2]
-
Solution 2: Perform a stepwise dilution. Instead of adding the stock directly to the final volume of media, add the stock to a smaller volume of media first, mix well, and then bring it up to the final volume.[3]
-
Solution 3: Warm the aqueous medium slightly before adding the this compound stock solution. This can temporarily increase the solubility. Ensure the temperature is compatible with your experimental setup.
-
Cause 2: The final concentration of this compound is above its solubility limit in the final solvent mixture.
-
Solution: Determine the maximum tolerable final concentration of the co-solvent (e.g., DMSO is often kept below 0.5% in cell culture to avoid cytotoxicity) and then establish the maximum soluble concentration of this compound at that co-solvent percentage.[3]
Issue: I am observing cytotoxicity in my cell-based assays.
-
Cause: The concentration of the organic co-solvent (e.g., DMSO) is too high. Most cell lines can tolerate up to 0.5% DMSO, but primary cells can be more sensitive.[3]
-
Solution 1: Run a dose-response curve for the co-solvent alone on your specific cell line to determine the highest non-toxic concentration.
-
Solution 2: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the co-solvent used to deliver the this compound. This allows you to differentiate between the effects of the this compound and the solvent.
Method 2: Surfactant-Aided Dispersion (e.g., Tween 80)
Issue: My this compound solution is cloudy or separates over time.
-
Cause: The concentration of the surfactant is not optimal. Insufficient surfactant will not adequately disperse the this compound, while excessive amounts can lead to micelle formation that may not be desirable.
-
Solution: Optimize the concentration of Tween 80. Studies have shown that a 1% Tween 80 solution can significantly enhance the solubility of hydrophobic compounds.[4] Start with a concentration in this range and adjust as needed based on visual observation and stability over time.
Method 3: Nanoformulations (Nanoemulsions/Solid Lipid Nanoparticles)
Issue: The particle size of my nanoemulsion is too large or the Polydispersity Index (PDI) is high.
-
Cause 1: Inefficient homogenization. The energy input may not be sufficient to break down the oil droplets to the nano-scale.
-
Solution 1: Increase the homogenization pressure or the number of homogenization cycles. For ultrasonication, increase the power or duration.
-
Cause 2: Improper ratio of oil, surfactant, and co-surfactant. The formulation is not optimized for spontaneous or efficient emulsification.
-
Solution 2: Systematically vary the ratios of the oil phase (containing this compound), surfactant, and co-surfactant to find the optimal formulation. Ternary phase diagrams can be a useful tool for this optimization.
Issue: My nanoemulsion is unstable and shows signs of creaming or phase separation over time.
-
Cause: Ostwald ripening, flocculation, or coalescence. These are common instability mechanisms in nanoemulsions.[5][6][7]
-
Solution 1: Optimize the surfactant and co-surfactant combination to provide a stable interfacial film around the oil droplets.
-
Solution 2: Store the nanoemulsion at a consistent, cool temperature (e.g., 4°C) to slow down degradation processes.[8]
-
Solution 3: Ensure the particle size is as small and uniform as possible (low PDI), as this can improve kinetic stability.[9]
Method 4: Liposomal Formulations
Issue: The encapsulation efficiency of this compound in my liposomes is low.
-
Cause 1: Unfavorable lipid composition. The ratio of phospholipids (e.g., phosphatidylcholine) to cholesterol can affect the rigidity and loading capacity of the lipid bilayer.[10]
-
Solution 1: Optimize the molar ratio of phosphatidylcholine to cholesterol. A common starting point is a 2:1 ratio.[4] Varying this ratio can influence the encapsulation of lipophilic drugs like this compound.
-
Cause 2: The initial drug-to-lipid ratio is too high. The lipid bilayer has become saturated with this compound.
-
Solution 2: Decrease the initial amount of this compound relative to the total lipid content. Experiment with different drug-to-lipid ratios to find the optimal loading capacity.[11]
-
Cause 3: The preparation method is not optimal. Factors like hydration time, temperature, and sonication/extrusion parameters can impact encapsulation.
-
Solution 3: Ensure the hydration of the lipid film is performed above the phase transition temperature (Tc) of the lipids.[12] Optimize the number of extrusion cycles or sonication time to achieve unilamellar vesicles with efficient encapsulation.
Data Presentation: Comparison of Solubilization Methods
| Method | Typical Co-Solvent/Surfactant Concentration | Achievable this compound Concentration | Advantages | Disadvantages |
| DMSO Co-Solvent | < 0.5% for cell culture[3] | Dependent on final DMSO % | Simple, quick preparation | Potential for cytotoxicity, precipitation upon dilution[1][2] |
| Ethanol Co-Solvent | Variable, cell-line dependent | Dependent on final ethanol % | Less toxic than DMSO for some applications | Can still cause precipitation, potential for cellular effects |
| Tween 80 | ~1% (w/v)[4][13] | Formulation dependent | Low toxicity, effective emulsifier | May interfere with some biological assays |
| Nanoemulsions/SLNs | Formulation dependent | High loading capacity possible | High stability, improved bioavailability | More complex preparation, requires specialized equipment |
| Liposomes | Formulation dependent | High encapsulation possible | Biocompatible, targeted delivery potential | Complex preparation, potential for leakage |
Characterization of this compound Formulations
| Formulation Type | Key Parameters | Typical Values |
| Nanoemulsion (Self-Nanoemulsifying) | Droplet Size, Polydispersity Index (PDI) | 17-140 nm, PDI < 0.3[3][14] |
| Solid Lipid Nanoparticles (SLN) | Particle Size, PDI, Entrapment Efficiency | ~292 nm, PDI ~1.0 (can be high), High EE possible[15] |
| Liposomes | Vesicle Size, PDI, Encapsulation Efficiency (%) | 100-250 nm, PDI < 0.2, 30-90% (highly dependent on formulation)[9][10][16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure, cell-culture grade DMSO to achieve a high concentration stock solution (e.g., 100 mM).
-
Vortex vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
For use in cell culture, perform a serial dilution of the stock solution into your culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is below the cytotoxic level for your cell line (typically <0.5%).
-
Always prepare a vehicle control with the same final concentration of DMSO in the culture medium.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method for preparing ferrous sulfate-loaded SLNs using a this compound-rich fat matrix.[15]
-
Preparation of the Oil Phase: Melt a mixture of stearic acid and this compound-rich fat (e.g., 60:40 w/w) at a temperature above the melting point of the lipids.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution with a surfactant (e.g., Tween 80) and heat to the same temperature as the oil phase.
-
Formation of the Primary Emulsion: Add the aqueous phase to the melted oil phase and homogenize at high speed to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid matrix to solidify, forming the SLNs.
-
Characterization: Characterize the SLNs for particle size, PDI, and entrapment efficiency using appropriate techniques (e.g., Dynamic Light Scattering and centrifugation methods).
Protocol 3: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Lipid Film Preparation: Dissolve this compound, phosphatidylcholine (PC), and cholesterol (e.g., in a 2:1 molar ratio of PC to cholesterol) in an organic solvent such as chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Add an aqueous buffer (e.g., PBS) to the flask and hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles (LUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Removal of Unencapsulated this compound: Separate the liposomes from the unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Determine the vesicle size, PDI, and encapsulation efficiency of the final liposomal formulation.
Mandatory Visualizations
Experimental Workflow: Solubilizing this compound for a Cell-Based Assay
Caption: Workflow for preparing and using this compound in cell-based experiments.
Signaling Pathway: Potential Inhibition of NF-κB by this compound
This compound has been suggested to modulate immune responses, and one key pathway involved in inflammation is the NF-κB signaling cascade. While the exact mechanism of this compound's interaction is still under investigation, it may interfere with upstream signaling components that lead to NF-κB activation.
Caption: Potential mechanism of this compound inhibiting the NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. eijppr.com [eijppr.com]
- 3. dovepress.com [dovepress.com]
- 4. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An Investigation into Some Effective Factors on Encapsulation Efficiency of Alpha-Tocopherol in MLVs and the Release Profile from the Corresponding Liposomal Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of NFkappaB is inhibited by curcumin and related enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and Characterization of Self Nano-Emulsifying Drug Delivery System Loaded with Citraland Its Antiproliferative Effect on Colorectal Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Working with Monolaurin in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monolaurin in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
A1: this compound, also known as glycerol monolaurate, is a monoglyceride derived from lauric acid, a medium-chain fatty acid found in coconut oil and human breast milk. In research, it is widely investigated for its broad-spectrum antimicrobial, antiviral, and anti-inflammatory properties. Its mechanisms of action include the disruption of the lipid membranes of pathogens and modulation of host immune responses.[1][2]
Q2: What are the challenges of using this compound in cell culture?
A2: The primary challenge of working with this compound is its low solubility in aqueous solutions, including cell culture media.[3] This can lead to precipitation, which can affect experimental reproducibility and cell health.
Q3: How should I prepare a stock solution of this compound?
A3: Due to its lipophilic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Common solvents include dimethyl sulfoxide (DMSO) and ethanol.[4][5] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the final concentration of the solvent in the cell culture medium.
Q4: What is the recommended final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium?
A4: The final concentration of the organic solvent should be kept as low as possible to avoid solvent-induced cytotoxicity. A common recommendation is to keep the final DMSO or ethanol concentration at or below 0.1% (v/v). However, the tolerance can be cell-line dependent, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.
Q5: What are typical working concentrations of this compound in cell culture?
A5: The effective concentration of this compound can vary widely depending on the cell type and the biological effect being studied. For antimicrobial and antiviral assays, concentrations can range from the low micromolar (µM) to the low millimolar (mM) range. For immunomodulatory effects, concentrations are often in the lower µM range. For example, some studies have used concentrations around 25-50 µM for anti-inflammatory effects, while others have reported IC50 values for cytotoxicity in cancer cell lines, such as 80 µg/mL for MCF-7 cells.[6][7] It is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental setup through a dose-response experiment.
Troubleshooting Guide: Preventing this compound Precipitation
Problem: I've added my this compound stock solution to the cell culture medium, and I see a precipitate.
This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps you can take:
Solution 1: Optimize Stock Solution and Dilution Technique
-
Ensure Complete Dissolution of Stock: Make sure your this compound is fully dissolved in the organic solvent before adding it to the medium. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.[4]
-
Pre-warm the Medium: Adding a cold stock solution to warm medium can sometimes induce precipitation. Ensure both your stock solution and culture medium are at the same temperature (e.g., 37°C) before mixing.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of medium, perform serial dilutions in smaller volumes of medium.
-
Vortex While Adding: Add the this compound stock solution dropwise to the medium while vortexing or gently swirling to ensure rapid and even dispersion.
Solution 2: Utilize a Carrier Protein (BSA)
Bovine Serum Albumin (BSA) can be used to complex with fatty acids and other lipophilic molecules, increasing their stability and bioavailability in aqueous solutions.[1][7][8]
-
Protocol: Prepare a fatty acid-free BSA solution in your cell culture medium. Gently mix your this compound stock solution with the BSA-containing medium and allow it to complex, often with gentle agitation at 37°C for at least 30 minutes to an hour, before adding to your cells.[8] The molar ratio of this compound to BSA is a critical parameter to optimize.
Solution 3: Employ Surfactants
Certain non-ionic surfactants can help to maintain the solubility of lipophilic compounds in aqueous solutions.
-
Sucrose Monolaurate: For some applications, the addition of a small amount of a solubilizer like sucrose monolaurate has been shown to improve the solubility of this compound in aqueous solutions.[1]
-
Pluronic F-127: Biocompatible detergents like Pluronic F-127 have been used to increase the solubility of lipophilic compounds in cell culture, but be aware that this may alter the bioavailability of this compound.
Solution 4: Adjust the Final Concentration
If precipitation persists, you may be exceeding the solubility limit of this compound in your specific cell culture medium.
-
Dose-Response Curve: Perform a dose-response experiment to determine the maximum concentration of this compound that remains soluble in your medium under your experimental conditions.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | Practically insoluble (6 mg/L) | 25 | [3] |
| DMSO | 12.5 mg/mL (45.55 mM) | Not Specified | Ultrasonic and warming to 60°C may be required.[4] |
| Methanol | Soluble | Not Specified | [9] |
| Chloroform | 50 mg/mL | Not Specified | [9] |
| Ethanol | Soluble | Not Specified | Often used as a solvent for stock solutions.[5] |
Table 2: Reported Cytotoxic and Effective Concentrations of this compound in a Cancer Cell Line
| Cell Line | Assay | Concentration | Effect | Reference |
| MCF-7 (Human Breast Cancer) | MTT Assay | 80 µg/mL | IC50 | [6] |
| MCF-10A (Normal Breast) | MTT Assay | 20-120 µg/mL | No significant cytotoxicity | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile, conical tubes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Gently warm the solution to 37°C and vortex until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Protocol for a Cytotoxicity Assay using MTT
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of your this compound stock solution in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest this compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance of each well on a microplate reader at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the no-treatment control.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions for cell culture experiments.
Caption: A logical guide to troubleshooting this compound precipitation in cell culture.
Caption: Overview of potential signaling pathways affected by this compound. Direct molecular targets are still under investigation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. sfdchem.com [sfdchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of P38 MAPK Signaling Cascade is Linked with Clinical Outcomes and Therapeutic Responses in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 9. Antioxidants preserve redox balance and inhibit c-Jun-N-terminal kinase pathway while improving insulin signaling in fat-fed rats: evidence for the role of oxidative stress on IRS-1 serine phosphorylation and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Stabilizing monolaurin emulsions for consistent experimental results
Technical Support Center: Stabilizing Monolaurin Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and consistency of this compound emulsions in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used as an emulsifier?
This compound, also known as glyceryl laurate, is a monoglyceride derived from lauric acid and glycerol.[1] It is a non-ionic surfactant and emulsifier used in the food, pharmaceutical, and cosmetic industries.[2][3] Its amphiphilic nature, possessing both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail, allows it to reduce the interfacial tension between oil and water, thereby stabilizing emulsions.[4]
2. What is the HLB value of this compound and what type of emulsion does it favor?
The Hydrophilic-Lipophilic Balance (HLB) value of this compound is approximately 5.92.[5] Emulsifiers with a low HLB value (typically in the range of 3-6) are more lipophilic and are effective at forming water-in-oil (W/O) emulsions.[6]
3. Can this compound be used to create oil-in-water (O/W) emulsions?
While this compound's low HLB value makes it more suitable for W/O emulsions, it can be used to formulate O/W emulsions, especially when combined with a high-HLB co-emulsifier. The overall HLB of the emulsifier blend can be adjusted to favor the formation of a stable O/W emulsion.
4. What are the common signs of an unstable this compound emulsion?
Instability in this compound emulsions can manifest in several ways:
-
Creaming: The upward movement of dispersed oil droplets, forming a concentrated layer on the surface. This is often reversible with gentle mixing.[7][8]
-
Sedimentation: The downward movement of dispersed droplets, which is the opposite of creaming.[7]
-
Flocculation: The clumping of oil droplets without merging, which can be a precursor to coalescence. This can sometimes be reversed by agitation.[7][8]
-
Coalescence: The irreversible merging of smaller droplets into larger ones, leading to a visible separation of the oil and water phases.[7][8]
-
Phase Inversion: The emulsion inverts from O/W to W/O or vice versa.
-
Breaking: Complete and irreversible separation of the oil and water phases.[9]
5. What is a typical concentration range for this compound in an emulsion?
The optimal concentration of this compound depends on the specific formulation, including the oil phase concentration and the presence of co-emulsifiers. As a starting point, concentrations can range from 1% to 5% of the total emulsion weight. In one study, a 1.2% concentration of a similar emulsifier, triglycerol monolaurate, was found to be optimal for an O/W emulsion.[10]
Troubleshooting Guides
Issue 1: Creaming or Sedimentation
Q: My this compound emulsion shows a distinct layer of cream at the top after a short period. What is causing this and how can I fix it?
A: Creaming is caused by the density difference between the oil and water phases, leading to the upward migration of oil droplets. Here are several strategies to prevent creaming:
-
Reduce Droplet Size: Smaller droplets are less affected by gravity. This can be achieved by increasing the homogenization pressure or the number of homogenization cycles.[7][11] Be cautious not to over-homogenize, as this can sometimes lead to instability.[4]
-
Increase Continuous Phase Viscosity: A more viscous continuous (water) phase will slow the movement of the oil droplets. Consider adding a thickening agent or stabilizer like xanthan gum to the aqueous phase.[7][12]
-
Optimize Oil-to-Water Ratio: Adjusting the ratio of the oil and water phases can impact stability. Sometimes, increasing the volume of the dispersed phase can increase viscosity and reduce creaming.[4]
Issue 2: Coalescence and Phase Separation
Q: The oil and water in my this compound emulsion are separating into distinct layers. What is happening and how can I prevent it?
A: Coalescence is the irreversible merging of droplets, leading to phase separation. It indicates a failure of the emulsifier to maintain a stable interface.
-
Insufficient Emulsifier Concentration: There may not be enough this compound to adequately cover the surface of all the oil droplets. Try incrementally increasing the this compound concentration.[7]
-
Inappropriate HLB Value: For an O/W emulsion, the HLB of the emulsifier system may be too low. Consider adding a high-HLB co-emulsifier like Tween 80 or lecithin to increase the overall HLB of the system.[13][14]
-
pH Imbalance: The pH of the aqueous phase can affect the stability of the emulsion. For non-ionic surfactants like this compound, extreme pH values can sometimes lead to instability. It is advisable to measure and adjust the pH of the aqueous phase before emulsification.[15]
-
High Temperature: Elevated temperatures can increase the kinetic energy of the droplets, promoting collisions and coalescence. Prepare and store the emulsion at a controlled, moderate temperature.[16]
-
Ionic Strength: High concentrations of electrolytes in the aqueous phase can sometimes disrupt the stability of non-ionic emulsions. If possible, use deionized water and minimize the addition of salts.[1]
Issue 3: Inconsistent Experimental Results
Q: I am getting variable results between batches of my this compound emulsion. How can I improve consistency?
A: Inconsistent results are often due to variations in the preparation process.
-
Standardize Your Protocol: Ensure all parameters are kept constant between batches, including ingredient concentrations, temperatures of the oil and water phases, mixing speed and duration, and homogenization pressure and cycles.
-
Order of Addition: The order in which you add the phases can be critical. For an O/W emulsion, a common method is to slowly add the oil phase to the aqueous phase with continuous stirring.[17]
-
Temperature Control: The temperature of both the oil and water phases should be controlled and consistent during emulsification. If using solid lipids or waxes, the water phase should be a few degrees warmer than the oil phase to prevent premature crystallization.[17]
-
Homogenization Parameters: The pressure and number of cycles in a high-pressure homogenizer directly impact droplet size and, consequently, stability. Use a fixed and optimized setting for these parameters.[5][18]
Data Presentation
Table 1: Physicochemical and Emulsifying Properties of this compound
| Property | Value | Reference |
| Saponification Value | 193.6 ± 0.83 mg KOH/g | [19] |
| HLB Value | 5.92 | [5] |
| Emulsion Capacity | 93.66 ± 1.85% | [5] |
| Emulsion Stability | 89.54 ± 3.36% | [5] |
Table 2: Effect of Emulsifier Type on O/W Emulsion Stability (TSI Value)
| Emulsifier | Turbiscan Stability Index (TSI) | Mean Droplet Size (nm) | Reference |
| Triglycerol Monolaurate | 0.85 | ~260 | [10][20] |
| Lecithin | 1.15 | Slightly larger than Triglycerol Monolaurate | [20] |
| Tween 80 | 1.20 | Slightly larger than Triglycerol Monolaurate | [20] |
| Lower TSI values indicate greater stability. |
Experimental Protocols
Protocol 1: Preparation of a Stable 5% Oil-in-Water (O/W) this compound Emulsion
This protocol provides a general method for preparing a stable O/W emulsion using this compound, which can be adapted for specific research needs.
Materials:
-
This compound
-
Co-emulsifier (e.g., Tween 80)
-
Oil Phase (e.g., Medium-Chain Triglycerides - MCT oil)
-
Deionized Water
-
Preservative (if required for long-term storage)
Equipment:
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
High-pressure homogenizer
-
Beakers and magnetic stirrer
-
Water bath or hot plate
Procedure:
-
Prepare the Aqueous Phase:
-
In a beaker, combine deionized water (e.g., 90% w/w) and the high-HLB co-emulsifier (e.g., Tween 80, 1-2% w/w).
-
If a preservative is used, add it to the aqueous phase.
-
Gently heat the aqueous phase to 70-75°C while stirring until all components are dissolved.
-
-
Prepare the Oil Phase:
-
In a separate beaker, combine the oil (e.g., 5% w/w MCT oil) and this compound (e.g., 2-3% w/w).
-
Heat the oil phase to 70-75°C while stirring until the this compound is completely melted and dispersed.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer at a moderate speed.
-
Continue mixing for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
Set the homogenization pressure (e.g., 500-1000 bar) and the number of cycles (e.g., 3-5 cycles). These parameters should be optimized for your specific formulation and equipment.[5][18]
-
Ensure the temperature of the emulsion is controlled during homogenization, using a cooling system if necessary.
-
-
Cooling:
-
Cool the resulting nanoemulsion to room temperature under gentle stirring.
-
-
Characterization:
-
Evaluate the emulsion for stability, droplet size, and zeta potential.
-
Protocol 2: Characterization of this compound Emulsions
1. Droplet Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small sample of the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Measure the droplet size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform the measurement in triplicate and report the average values.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Electrophoresis.
-
Procedure:
-
Dilute the emulsion sample with deionized water.
-
Inject the diluted sample into the specific cell for zeta potential measurement.
-
The instrument applies an electric field and measures the velocity of the droplets.
-
The zeta potential is calculated from the electrophoretic mobility. A zeta potential value greater than |30| mV generally indicates good electrostatic stability.[2]
-
3. Stability Assessment:
-
Visual Observation: Monitor the emulsion for signs of instability (creaming, coalescence, phase separation) over a set period at different storage temperatures (e.g., 4°C, 25°C, 40°C).
-
Centrifugation: Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 15 minutes) to accelerate instability. A stable emulsion should not show any phase separation.[21]
-
Turbiscan Analysis: Use a Turbiscan instrument to measure backscattering and transmission profiles of the emulsion over time, which provides a quantitative measure of stability (TSI).[10]
Mandatory Visualizations
Caption: A typical experimental workflow for preparing and characterizing a this compound emulsion.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. ulprospector.com [ulprospector.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Enzymatic Glycerolysis of Palm Kernel Olein-Stearin Blend for this compound Synthesis as an Emulsifier and Antibacterial [mdpi.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. chemistscorner.com [chemistscorner.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ijeab.com [ijeab.com]
- 12. itmedicalteam.pl [itmedicalteam.pl]
- 13. Rheology and stability of water-in-oil-in-water multiple emulsions containing Span 83 and Tween 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Emulsion stabilization mechanism of combination of esterified maltodextrin and Tween 80 in oil-in-water emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Methods Used to Investigate Coalescence in Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistscorner.com [chemistscorner.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. A New Control Strategy for High-Pressure Homogenization to Improve the Safety of Injectable Lipid Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. mdpi.com [mdpi.com]
Troubleshooting Monolaurin Antibacterial Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in monolaurin antibacterial assays.
Troubleshooting Guide
Issue 1: No or Low Antibacterial Activity Observed
Possible Cause 1: this compound Solubility Issues
This compound has low water solubility, which can lead to precipitation in aqueous media and an actual concentration lower than intended.
-
Solution:
-
Prepare a stock solution of this compound in a suitable solvent before diluting it in the assay medium. Commonly used solvents include ethanol and dimethyl sulfoxide (DMSO).[1]
-
Ensure the final solvent concentration in the assay is low (typically ≤1%) to avoid solvent-induced bacterial growth inhibition or toxicity.[2]
-
When dissolving, gentle heating (e.g., 35°C to 60°C) can aid in the dissolution of this compound.[3]
-
Visually inspect for any precipitation after adding this compound to the broth. If precipitation occurs, reconsider the solvent or the final concentration.
-
Possible Cause 2: Inappropriate Assay Method
The disk diffusion method may not be suitable for this compound due to its low diffusibility in agar.[4] This can result in no visible zone of inhibition even if the compound is active.
-
Solution:
Possible Cause 3: Bacterial Resistance
While this compound has broad-spectrum activity, some bacteria, particularly Gram-negative bacteria, are inherently less susceptible.[6][7]
-
Solution:
-
Verify the susceptibility of your bacterial strain by including a positive control with a known susceptible strain.
-
For Gram-negative bacteria, consider using this compound in combination with a chelating agent like EDTA, which can enhance its activity by disrupting the outer membrane.[7]
-
Issue 2: Inconsistent or Not Reproducible MIC Values
Possible Cause 1: Variability in Inoculum Preparation
The density of the bacterial inoculum is a critical factor for reproducible MIC results. An inoculum that is too heavy can lead to falsely high MICs, while one that is too light can result in falsely low MICs.[5]
-
Solution:
-
Standardize the inoculum preparation. The recommended final inoculum density for broth microdilution is approximately 5 x 10^5 CFU/mL.[8]
-
Use a McFarland turbidity standard (typically 0.5) to adjust the initial bacterial suspension.[9]
-
Perform a colony count of the inoculum to verify its density.[8]
-
Possible Cause 2: Interference from Assay Media Components
The antibacterial activity of this compound can be inhibited by certain components in the culture medium.
-
Solution:
-
Be aware that the presence of lipids or starch in the growth medium can reduce the effectiveness of this compound.[7][10]
-
Whenever possible, use a standard, defined medium like Mueller-Hinton Broth (MHB) for susceptibility testing. If a complex medium is required for bacterial growth, be consistent with its composition across all experiments.
-
Possible Cause 3: Influence of pH
The antibacterial activity of this compound is pH-dependent, with increased efficacy observed at a more acidic pH.[6]
-
Solution:
-
Measure and record the pH of your assay medium. A decrease in pH from 7.0 to 5.0 can significantly reduce the MIC of this compound against some bacteria.[11]
-
Ensure the pH of the medium is consistent across all experiments to ensure reproducibility.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for antibacterial assays?
A1: Ethanol and DMSO are commonly used solvents for dissolving this compound.[1] It is crucial to prepare a concentrated stock solution and then dilute it into the assay medium to ensure the final solvent concentration is minimal (ideally ≤1%) to avoid any independent effect on bacterial growth.[2]
Q2: Why am I not seeing a zone of inhibition in my disk diffusion assay?
A2: The absence of a zone of inhibition does not necessarily mean this compound is inactive.[12] this compound has poor diffusibility in agar, which is a requirement for this assay.[4] It is recommended to use a broth dilution method to determine its antibacterial activity.
Q3: Is this compound more effective against Gram-positive or Gram-negative bacteria?
A3: this compound is generally more effective against Gram-positive bacteria.[6][13] The outer membrane of Gram-negative bacteria can act as a barrier, reducing the susceptibility to this compound.[7]
Q4: How can I improve the activity of this compound against Gram-negative bacteria?
A4: The activity of this compound against Gram-negative bacteria can be enhanced by using it in combination with a chelating agent such as EDTA.[7] EDTA disrupts the outer membrane of Gram-negative bacteria, allowing this compound to reach its target, the cytoplasmic membrane.
Q5: What is the expected MIC range for this compound?
A5: The MIC of this compound can vary widely depending on the bacterial species and the specific assay conditions. For susceptible Gram-positive bacteria like Staphylococcus aureus, MIC values have been reported to be as low as 12.5 µg/mL.[7][10] For some Gram-negative bacteria, the MIC can be significantly higher.
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria
| Bacterium | Strain | Assay Method | Medium | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 14154 & 14775 | Broth microdilution | - | 250 | [14] |
| Staphylococcus aureus | - | Microtiter plate assay | - | 12.5 | [10] |
| Escherichia coli | - | Microtiter plate assay | - | 25 | [7][10] |
| Bacillus subtilis | - | Microtiter plate assay | - | 30 | [7][10] |
| Listeria monocytogenes | 4 strains | Broth dilution | Tryptic Soy Broth | 10 (pH 7.0) | [11] |
| Listeria monocytogenes | 4 strains | Broth dilution | Tryptic Soy Broth | 3 (pH 5.0) | [11] |
| Methicillin-Resistant S. aureus (MRSA) | Clinical Isolates | Agar dilution | - | 500 - 2000 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is a generalized procedure and should be optimized for specific bacterial strains and laboratory conditions.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% ethanol or DMSO to a high concentration (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[8]
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Seal the plate and incubate at 35-37°C for 16-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[9]
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound assay results.
Caption: Simplified mechanism of this compound's antibacterial action.
Caption: Experimental workflow for broth microdilution MIC assay.
References
- 1. ispub.com [ispub.com]
- 2. Minimum Inhibiting Concentration Determination in Liquid Cultures and on Solid Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8377870B2 - Antimicrobial aqueous solution and its preparation method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 10. Antibacterial interactions of this compound with commonly used antimicrobials and food components. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Effect of pH on the Minimum Inhibitory Concentration of this compound Against Listeria monocytogenes 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zone of Inhibition Test: Why Bigger Isn't Always Better | Microban [microban.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Impact of pH on the Antimicrobial Activity of Monolaurin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the antimicrobial activity of monolaurin.
Frequently Asked Questions (FAQs)
Q1: How does pH generally affect the antimicrobial activity of this compound?
A1: The antimicrobial activity of this compound is significantly influenced by pH. Generally, its efficacy is enhanced in acidic environments.[1][2][3] Both the antibacterial and virucidal properties of this compound increase as the pH of the medium decreases.[1][3]
Q2: What is the proposed mechanism behind the increased activity of this compound at acidic pH?
A2: At a molecular level, the increased activity of this compound in acidic conditions is thought to be due to its non-ionic state at lower pH values. This neutrality may facilitate its insertion into the bacterial cell membrane's lipid bilayer. Once integrated, it disrupts the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. Acidic conditions can also alter the surface charge of bacterial cells, potentially making them more susceptible to this compound's disruptive action.[2][4][5]
Q3: Does the enhanced activity at low pH apply to both bacteria and viruses?
A3: Yes. Studies have shown that the virucidal activity of this compound against enveloped viruses, such as Herpes Simplex Virus (HSV) and influenza virus, is more effective at a lower pH, around 4.2.[3] Similarly, its antibacterial spectrum and potency against various bacteria, including Listeria monocytogenes, are broadened and increased in acidic systems.[1][3]
Q4: Is this compound stable across a wide pH range?
A4: this compound is generally stable under normal ambient and anticipated storage and handling conditions.[6] However, its solubility in aqueous solutions is limited.[7] While specific data on its stability across a wide pH range in aqueous solutions for extended periods is not extensively detailed in the provided search results, its chemical structure as a monoester of glycerol and lauric acid suggests it would be relatively stable. For experimental purposes, it is crucial to prepare fresh solutions and verify their integrity, especially when incubating for long durations at extreme pH values and elevated temperatures.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected antimicrobial activity of this compound.
-
Potential Cause 1: pH of the experimental medium.
-
Troubleshooting Step: Verify the pH of your growth medium after the addition of this compound and any solvents. The antimicrobial activity of this compound is highly pH-dependent. Ensure the final pH of your assay is consistent across all experiments and is at the desired level. For enhanced activity, consider adjusting the medium to a more acidic pH (e.g., 5.0-6.5), if compatible with the microorganism being tested.[1]
-
-
Potential Cause 2: Poor solubility of this compound.
-
Troubleshooting Step: this compound has low water solubility.[7] To ensure it is properly dissolved and available to interact with the microbes, prepare a stock solution in a suitable solvent like ethanol or DMSO before diluting it in the test medium. Be mindful of the final solvent concentration in your assay, as it can also affect microbial growth. It is recommended to include a solvent control in your experiments.
-
-
Potential Cause 3: Interaction with media components.
-
Troubleshooting Step: Components of the growth medium, such as proteins or lipids, can sometimes interact with antimicrobial agents and reduce their effective concentration. If you suspect this is an issue, consider using a minimal medium or a medium with a defined composition for your assays.
-
Issue 2: Precipitation of this compound in the test medium.
-
Potential Cause 1: Low solubility in aqueous solutions.
-
Troubleshooting Step: As mentioned, this compound's aqueous solubility is limited.[7] If you observe precipitation, try preparing the stock solution at a higher concentration in the organic solvent and then diluting it to the final concentration in the pre-warmed test medium while vortexing. Using a small percentage of a non-ionic surfactant like Tween 80 can also help to maintain its solubility, but its potential effect on the test organism should be evaluated.
-
-
Potential Cause 2: Temperature effects.
-
Troubleshooting Step: this compound is a lipid and its solubility can be temperature-dependent. Ensure that the test medium is at the optimal temperature for both the microorganism and for maintaining this compound in solution.
-
Issue 3: Difficulty in determining the Minimum Inhibitory Concentration (MIC) due to unclear endpoints.
-
Potential Cause 1: Sub-lethal effects of this compound.
-
Troubleshooting Step: this compound may not always result in complete killing of the bacteria at the MIC. It can have bacteriostatic effects, inhibiting growth without causing cell death. To confirm the MIC, consider using a viability indicator dye (e.g., resazurin, INT) or plating the contents of the wells with no visible growth onto agar plates to determine the Minimum Bactericidal Concentration (MBC).
-
-
Potential Cause 2: pH drift during the experiment.
-
Troubleshooting Step: Bacterial metabolism can alter the pH of the medium over the incubation period, which in turn can affect the activity of this compound and lead to ambiguous results. Use a well-buffered medium or verify the pH of the wells at the end of the incubation period.
-
Data Presentation
Table 1: Influence of pH on the Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria.
| Microorganism | pH | MIC (µg/mL) | Reference |
| Listeria monocytogenes | 7.0 | 10 | [1] |
| 6.0 | 5 | [1] | |
| 5.5 | 4 | [1] | |
| 5.0 | 3 | [1] | |
| Staphylococcus aureus | Not Specified | 12.5 | [8] |
| Escherichia coli | Not Specified | 25 | [8] |
| Bacillus subtilis | Not Specified | 30 | [8] |
Note: The MIC values for S. aureus, E. coli, and B. subtilis were determined in studies where the pH was not explicitly varied but serve as a general reference.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound at Different pH values using Broth Microdilution Method.
This protocol is adapted from standard broth microdilution methods and tailored for assessing the pH-dependent antimicrobial activity of this compound.[9][10][11][12][13][14]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (as solvent)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Sterile buffers for pH adjustment (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, Tris buffer for alkaline pH)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO or ethanol to a high concentration (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
-
Preparation of pH-Adjusted Broth Media:
-
Prepare the desired broth medium and divide it into aliquots.
-
Adjust the pH of each aliquot to the desired levels (e.g., 5.0, 6.0, 7.0, 8.0) using the appropriate sterile buffers.
-
Sterilize the pH-adjusted media by filtration (0.22 µm filter).
-
-
Preparation of Bacterial Inoculum:
-
Grow the test bacterium overnight in the standard broth medium.
-
Dilute the overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension in the corresponding pH-adjusted broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, add 100 µL of the appropriate pH-adjusted broth to all wells.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations by half.
-
-
Controls:
-
Positive Control: A well containing the bacterial inoculum in the pH-adjusted broth without this compound.
-
Negative Control: A well containing only the pH-adjusted broth.
-
Solvent Control: A well containing the bacterial inoculum and the highest concentration of the solvent used to dissolve this compound.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Mandatory Visualizations
Caption: Workflow for Determining the MIC of this compound at Different pH Values.
Caption: Influence of pH on the Antimicrobial Mechanism of this compound.
References
- 1. Effect of pH on the Minimum Inhibitory Concentration of this compound Against Listeria monocytogenes 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing How Acidic pH Conditions Affect the Membrane-Disruptive Activities of Lauric Acid and Glycerol Monolaurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Characterizing How Acidic pH Conditions Affect the Membrane-Disruptive Activities of Lauric Acid and Glycerol Monolaurate. | Semantic Scholar [semanticscholar.org]
- 6. chemos.de [chemos.de]
- 7. This compound | 142-18-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. The 1-monolaurin inhibit growth and eradicate the biofilm formed by clinical isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Monolaurin degradation kinetics in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation kinetics of monolaurin under various experimental conditions. The following question-and-answer format addresses common issues and provides troubleshooting guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation of this compound?
A1: The stability of this compound is primarily affected by pH, temperature, and the presence of enzymes. Like other monoacylglycerols, this compound is susceptible to hydrolysis, which breaks the ester bond to yield lauric acid and glycerol.
Q2: How does pH affect this compound degradation?
A2: this compound is most stable in neutral to slightly acidic conditions. Under strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly. Alkaline conditions, in particular, can catalyze the rapid breakdown of the ester linkage.
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures accelerate the degradation of this compound. The rate of hydrolysis generally follows the Arrhenius equation, where an increase in temperature leads to an exponential increase in the degradation rate constant. For long-term storage, it is recommended to keep this compound at low temperatures.
Q4: Can enzymes degrade this compound?
A4: Yes, lipases, which are enzymes that hydrolyze fats, can catalyze the degradation of this compound into lauric acid and glycerol. The rate of enzymatic degradation depends on the specific lipase, its concentration, temperature, and pH.
Q5: What are the main degradation products of this compound?
A5: The primary degradation products of this compound through hydrolysis are lauric acid and glycerol. Under certain conditions, such as in the presence of other fatty acids or acylglycerols, transesterification reactions could potentially occur, leading to the formation of other ester species.
Troubleshooting Guide
Issue 1: Inconsistent results in this compound stability studies.
-
Possible Cause: Fluctuations in pH and/or temperature of the experimental medium.
-
Troubleshooting Steps:
-
Ensure precise and stable pH control throughout the experiment using appropriate buffer systems.
-
Use a calibrated and stable incubator or water bath to maintain a constant temperature.
-
Monitor and record the pH and temperature of your samples at regular intervals.
-
Issue 2: Faster than expected degradation of this compound.
-
Possible Cause 1: Contamination with microbial lipases.
-
Troubleshooting Steps:
-
Work under sterile conditions to prevent microbial growth.
-
Use sterile buffers and reagents.
-
Consider adding a broad-spectrum antimicrobial agent if compatible with your experimental design.
-
-
Possible Cause 2: Presence of catalytic impurities in the sample or reagents.
-
Troubleshooting Steps:
-
Use high-purity this compound and reagents from reputable suppliers.
-
Analyze reagents for potential catalytic impurities.
-
Issue 3: Difficulty in quantifying this compound and its degradation products.
-
Possible Cause: Inadequate analytical methodology.
-
Troubleshooting Steps:
-
Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometry - MS).[1]
-
Ensure the method can effectively separate this compound from lauric acid, glycerol, and any other potential byproducts.
-
Use appropriate reference standards for the accurate quantification of all analytes.
-
Data Presentation: this compound Degradation Kinetics
The following tables summarize illustrative kinetic data for this compound degradation under different experimental conditions. Note: This data is representative of typical monoacylglycerol behavior and should be used as a guideline. Actual degradation rates should be determined experimentally.
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) and Half-Life (t½) of this compound Hydrolysis at 37°C.
| pH | k (s⁻¹) (Illustrative) | t½ (hours) (Illustrative) |
| 2.0 | 5.0 x 10⁻⁶ | 38.5 |
| 5.0 | 1.0 x 10⁻⁷ | 1925 |
| 7.0 | 5.0 x 10⁻⁸ | 3850 |
| 9.0 | 8.0 x 10⁻⁶ | 24.1 |
| 12.0 | 2.0 x 10⁻⁴ | 0.96 |
Table 2: Effect of Temperature on the Pseudo-First-Order Rate Constant (k) and Half-Life (t½) of this compound Hydrolysis at pH 7.0.
| Temperature (°C) | k (s⁻¹) (Illustrative) | t½ (hours) (Illustrative) |
| 4 | 1.0 x 10⁻⁹ | 192500 |
| 25 | 1.5 x 10⁻⁸ | 12833 |
| 37 | 5.0 x 10⁻⁸ | 3850 |
| 50 | 2.5 x 10⁻⁷ | 770 |
| 70 | 1.5 x 10⁻⁶ | 128 |
Experimental Protocols
Protocol 1: Determination of this compound Degradation Kinetics under Different pH Conditions (Forced Hydrolysis Study)
-
Preparation of Buffer Solutions: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a known concentration.
-
Initiation of Degradation:
-
Add a small aliquot of the this compound stock solution to each buffer solution pre-equilibrated at a constant temperature (e.g., 37°C) to achieve the desired final concentration of this compound.
-
The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.
-
-
Sampling: At predetermined time intervals, withdraw aliquots from each reaction mixture.
-
Sample Quenching: Immediately stop the degradation reaction in the collected aliquots. This can be achieved by neutralization (if under acidic or basic conditions) and/or rapid cooling.
-
Analysis:
-
Analyze the concentration of remaining this compound and the formed lauric acid in each sample using a validated stability-indicating HPLC method.[1]
-
An example of a suitable HPLC system would be a C18 column with a mobile phase gradient of acetonitrile and water, and detection using an ELSD or MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The pseudo-first-order rate constant (k) is the negative of the slope.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Protocol 2: Determination of this compound Degradation Kinetics at Different Temperatures
-
Preparation of Solution: Prepare a solution of this compound in a buffer of a fixed pH (e.g., pH 7.0 phosphate buffer).
-
Incubation: Aliquot the solution into several sealed vials and place them in incubators or water baths set at different constant temperatures (e.g., 25°C, 37°C, 50°C, 70°C).
-
Sampling and Analysis: Follow steps 4-6 from Protocol 1 for each temperature point.
-
Data Analysis:
-
Determine the rate constant (k) at each temperature as described in Protocol 1.
-
To determine the activation energy (Ea), plot the natural logarithm of the rate constants (ln k) against the reciprocal of the absolute temperature (1/T) (Arrhenius plot).
-
The slope of the line is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K).
-
Mandatory Visualizations
Caption: Factors influencing the hydrolytic degradation of this compound.
Caption: Workflow for determining this compound degradation kinetics.
References
Validation & Comparative
Monolaurin vs. Lauric Acid: A Comparative Analysis of Antimicrobial Efficacy
For Immediate Release
A detailed comparison for researchers, scientists, and drug development professionals on the antimicrobial potencies of monolaurin and its precursor, lauric acid. This guide synthesizes available experimental data to objectively evaluate their performance against a range of microbial threats.
Introduction
Lauric acid, a medium-chain fatty acid predominantly found in coconut oil, and its monoglyceride derivative, this compound, have garnered significant attention for their broad-spectrum antimicrobial properties. While structurally related, their efficacy as antimicrobial agents varies considerably. This guide provides a comparative study of their potency against bacteria, fungi, and viruses, supported by experimental data and detailed methodologies for key assays.
Comparative Antimicrobial Potency
Experimental evidence consistently demonstrates that this compound exhibits significantly greater antimicrobial activity than lauric acid against a wide array of pathogens.[1][2] this compound, the monoester of lauric acid and glycerol, is reported to be more biologically active in killing bacteria and viruses than free lauric acid.[2] In fact, some studies have found this compound to be up to 200 times more effective in its bactericidal activity against certain microbes in vitro.[1]
Antibacterial Activity
Both this compound and lauric acid are active against pathogenic bacteria, particularly Gram-positive bacteria.[2][3] Their primary mechanism of action involves disrupting the lipid bilayer of the microbial cell membrane, leading to cell lysis and death.[4] However, this compound is generally effective at lower concentrations.
| Bacterium | Compound | MIC (μg/mL) | MBC (μg/mL) | Reference |
| Staphylococcus aureus | Lauric Acid | 156 | - | [5] |
| Staphylococcus aureus | This compound | 128 | - | [2] |
| Staphylococcus aureus (MRSA) | This compound | 500-2000 | - | [6] |
| Streptococcus pyogenes | This compound | - | - | [1] |
| Listeria monocytogenes | Lauric Acid | >4500 | - | [3] |
| Clostridium perfringens | Lauric Acid | >4500 | - | [3] |
| Enterococcus faecalis | Lauric Acid | 2579.4 | - | [3] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Note: A direct side-by-side comparison under identical experimental conditions is often lacking in the literature, but available data points to this compound's higher potency.
Antifungal Activity
This compound has demonstrated notable antifungal activity, particularly against Candida albicans, a common cause of fungal infections in humans.[4][7] The mechanism is believed to be similar to its antibacterial action, involving the disruption of the fungal cell membrane.[4] While lauric acid also possesses antifungal properties, this compound is generally considered more potent.[8]
| Fungus | Compound | MIC | MFC | Reference |
| Candida albicans (MYA 8276) | This compound | 62.5–125 µM | 125–250 µM | [7] |
| Candida albicans (Fluconazole-resistant 96901) | This compound | 30 µM | 140 µM | [7] |
| Aspergillus niger | This compound | 0.2-1.8 mmol L-1 (inhibits spore outgrowth) | - | [8] |
| Aspergillus spp. | Lauric Acid | Effective | - | [8] |
| Penicillium spp. | Lauric Acid | - | - | [9] |
MFC: Minimum Fungicidal Concentration.
Antiviral Activity
Both this compound and lauric acid have shown significant virucidal activity, particularly against enveloped viruses.[10][11] Their mechanism of action is primarily attributed to the disruption of the viral envelope.[10] this compound is reported to be more biologically active than lauric acid in inactivating viruses. Viruses inactivated to some extent by this compound include HIV, measles, Herpes simplex-1, vesicular stomatitis virus, visna virus, and cytomegalovirus.
| Virus | Compound | Effect | Reference |
| Enveloped RNA and DNA viruses | This compound | >99.9% reduction in infectivity | [10] |
| Enveloped Viruses | Lauric Acid | Virucidal | [11] |
| HIV | This compound | Lowered viral load in a small human trial | |
| Respiratory Syncytial Virus (RSV) | This compound & Lauric Acid | Virucidal | [10] |
| Human Parainfluenza Virus Type 2 (HPIV2) | This compound & Lauric Acid | Virucidal | [10] |
Mechanisms of Action
The primary antimicrobial mechanism for both lauric acid and this compound is the disruption of the pathogen's lipid-rich cell membrane.[4][10] However, this compound exhibits a more complex interaction with bacterial cells, including the inhibition of signal transduction pathways.
Inhibition of Staphylococcal Signal Transduction
In Staphylococcus aureus, this compound has been shown to inhibit the accessory gene regulator (agr) quorum-sensing system.[2] This system controls the expression of numerous virulence factors. By interfering with this signaling pathway, this compound can suppress toxin production and reduce the pathogenicity of the bacteria.
Caption: Inhibition of the S. aureus agr quorum-sensing system by this compound.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of antimicrobial potency. Below are detailed protocols for key experiments cited in the evaluation of this compound and lauric acid.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism and the lowest concentration that results in microbial death, respectively.
Caption: Workflow for MIC and MBC determination.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound or lauric acid. Perform two-fold serial dilutions in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
MBC Determination: Take an aliquot from each well showing no growth and plate it onto an appropriate agar medium. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that shows no colony growth, corresponding to a 99.9% kill rate.
Time-Kill Assay
This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.
Caption: Workflow for a time-kill assay.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Exposure: Add the antimicrobial agent (this compound or lauric acid) at a predetermined concentration (e.g., 1x, 2x, or 4x MIC) to the microbial suspension. A control with no antimicrobial agent is also prepared.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from the test and control suspensions.
-
Quantification: Immediately neutralize the antimicrobial activity and perform serial dilutions. Plate the dilutions onto an appropriate agar medium to determine the number of viable microorganisms (CFU/mL).
-
Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Biofilm Inhibition and Eradication Assays (MBIC and MBEC)
These assays measure the concentration of an antimicrobial agent required to inhibit biofilm formation (Minimum Biofilm Inhibitory Concentration) and to eradicate a pre-formed biofilm (Minimum Biofilm Eradication Concentration).
Protocol:
-
For MBIC:
-
Dispense serial dilutions of the antimicrobial agent into a 96-well plate.
-
Add a standardized microbial suspension to each well.
-
Incubate to allow for biofilm formation.
-
After incubation, wash the wells to remove planktonic cells and stain the remaining biofilm (e.g., with crystal violet).
-
The MBIC is the lowest concentration that prevents biofilm formation.
-
-
For MBEC:
-
First, grow biofilms in a 96-well plate in the absence of the antimicrobial agent.
-
After biofilm formation, remove the planktonic cells and add fresh media containing serial dilutions of the antimicrobial agent.
-
Incubate for a further 24 hours.
-
Determine the viability of the remaining biofilm cells by plating and CFU counting.
-
The MBEC is the lowest concentration that eradicates the biofilm.
-
Conclusion
The available scientific literature strongly indicates that this compound is a more potent antimicrobial agent than its precursor, lauric acid. This enhanced activity is observed against a broad spectrum of bacteria, fungi, and enveloped viruses. The ability of this compound to not only disrupt microbial membranes but also to interfere with key virulence-regulating signaling pathways, such as the agr system in S. aureus, makes it a particularly promising compound for further research and development in the fields of infectious disease and antimicrobial preservatives. For professionals in drug development, the superior potency of this compound suggests that it may be a more effective active pharmaceutical ingredient than lauric acid.
References
- 1. researchgate.net [researchgate.net]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Potential of Coconut Oil and its Derivatives as Effective and Safe Antiviral Agents Against the Novel Coronavirus (nCoV-2019) – Integrated Chemists of the Philippines [icp.org.ph]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. This compound and RNA Enveloped Viruses: A Research Review — this compound and More [monolaurinandmore.com]
- 11. dodychiro.com [dodychiro.com]
Monolaurin vs. Conventional Antibiotics: An In Vitro Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of monolaurin against conventional antibiotics, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as an antimicrobial agent.
Data Presentation: Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and conventional antibiotics against various bacterial strains as reported in in vitro studies. Lower MIC values indicate higher antimicrobial efficacy.
Table 1: this compound Antimicrobial Activity
| Bacterial Strain | This compound MIC Range (µg/mL) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 500 - 2000 | [1] |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 500 - 1000 | [2] |
| Staphylococcus aureus (general) | 250 - 2000 | [2][3] |
Table 2: Synergistic Effects of this compound with β-Lactam Antibiotics against MRSA
A significant finding in recent research is the synergistic effect of this compound with conventional antibiotics, which can lower the required MIC of the antibiotic and potentially overcome resistance.
| Antibiotic | Antibiotic MIC alone (µg/mL) | Antibiotic MIC with this compound (250-500 µg/mL) (µg/mL) | Fold Reduction in MIC | Reference |
| Ampicillin | 8 - 32 | 0.5 - 4 | 4 - 64 | [1][2] |
| Amoxicillin | 32 - 128 | 0.5 - 8 | 4 - 256 | [1][2] |
| Piperacillin | 16 - 256 | 0.5 - 32 | 2 - 256 | [1][2] |
Table 3: Broad-Spectrum Sensitivity of this compound
One study investigated the sensitivity of various bacterial isolates from skin infections to a 20 mg/mL concentration of this compound.
| Bacterial Species | Sensitivity to 20 mg/mL this compound | Reference |
| Staphylococcus aureus | 100% | [4][5] |
| Streptococcus spp. | 100% | [4][5] |
| Coagulase-negative Staphylococcus | 100% | [4][5] |
| E. vulneris | 100% | [4][5] |
| Enterobacter spp. | 100% | [4][5] |
| Enterococcus spp. | 100% | [4][5] |
| Klebsiella rhinoscleromatis | 92.31% | [4][5] |
| Escherichia coli | Progressively less dense growth with increasing concentration | [4][5] |
Experimental Protocols
The following are summaries of methodologies used in the cited in vitro studies to determine the antimicrobial efficacy of this compound and conventional antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for antimicrobial efficacy.
-
Agar Dilution Method : This method was utilized to determine the MIC of this compound against Staphylococcus aureus isolates.[2][6]
-
Preparation of Media : Serial two-fold dilutions of this compound and the tested antibiotics were incorporated into Muller-Hinton Agar (MHA).
-
Inoculum Preparation : Overnight cultures of the bacterial isolates were adjusted to a concentration of 10^7 colony-forming units per milliliter (CFU/mL) in Mueller-Hinton Broth (MHB).
-
Inoculation : A multi-inoculator was used to apply the microbial inoculum to the surface of the agar plates containing the different concentrations of the antimicrobial agents.
-
Incubation : The plates were incubated for 24 hours at 37°C.
-
MIC Determination : The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited bacterial growth.
-
-
Broth Microdilution Method : This method is also a standard procedure for determining MIC values.
-
Preparation of Dilutions : Serial two-fold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate with broth.
-
Inoculation : A standardized bacterial suspension is added to each well.
-
Incubation : The plate is incubated under appropriate conditions.
-
MIC Determination : The MIC is determined as the lowest concentration where no turbidity (visual growth) is observed.
-
Fractional Inhibitory Concentration (FIC) for Synergy Testing
The synergistic effects of this compound in combination with antibiotics were assessed using the FIC index.[1][2]
-
Checkerboard Assay : A checkerboard titration is set up with serial dilutions of this compound and the antibiotic in a microtiter plate.
-
Inoculation and Incubation : Each well is inoculated with a standardized bacterial suspension and incubated.
-
FIC Calculation : The FIC index is calculated using the following formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation :
-
Synergism: FIC ≤ 0.5
-
Additive/Indifference: 0.5 < FIC ≤ 4
-
Antagonism: FIC > 4
-
Visualized Mechanisms and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for assessing antimicrobial susceptibility.
Caption: Proposed mechanism of this compound's antibacterial activity.
Caption: A generalized workflow for in vitro antimicrobial susceptibility testing.
References
- 1. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel antibacterial activity of this compound compared with conventional antibiotics against organisms from skin infections: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Antibacterial Activity of this compound Compared with Conventional Antibiotics against Organisms from Skin Infections: An in Vitro Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking β-Lactam Efficacy Against MRSA: A Comparative Guide to Monolaurin's Synergistic Power
For Researchers, Scientists, and Drug Development Professionals
The rise of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health, rendering many conventional β-lactam antibiotics ineffective. This guide provides a comprehensive comparison of the synergistic effects of monolaurin, a natural monoglyceride derived from lauric acid, with β-lactam antibiotics against MRSA. By presenting key experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for researchers exploring novel strategies to combat antibiotic resistance.
Harnessing Synergy: Quantitative Data Overview
The combination of this compound with β-lactam antibiotics has demonstrated a potent synergistic effect, significantly reducing the minimum inhibitory concentrations (MICs) of these antibiotics required to inhibit MRSA growth. This synergy effectively re-sensitizes MRSA to treatments that were previously ineffective.
Table 1: Synergistic Activity of this compound with β-Lactam Antibiotics against MRSA
| Antibiotic | This compound Concentration (µg/mL) | Fold Reduction in Antibiotic MIC | Fractional Inhibitory Concentration Index (FICI) | Reference |
| Ampicillin | 250 | 4–32 | ≤ 0.5 | [1] |
| 500 | 8–64 | ≤ 0.5 | [1] | |
| Amoxicillin | 250 | 4–128 | ≤ 0.5 | [1] |
| 500 | 8–256 | ≤ 0.5 | [1] | |
| Piperacillin | 250 | 2–32 | ≤ 0.5 | [1] |
| 500 | 8–256 | ≤ 0.5 | [1] | |
| Oxacillin | 16 (low-MW BPEI) | 32 | 0.275 - 0.500 | [2][3] |
Note: An FICI of ≤ 0.5 is indicative of a synergistic interaction.[4]
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and β-Lactams Alone and in Combination
| Organism | Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Reference |
| MRSA | This compound | 500 - 2000 | - | [5][6] |
| Ampicillin | 8 - 32 | 0.5 - 4 (with 250-500 µg/mL this compound) | [4] | |
| Amoxicillin | 32 - 128 | 0.5 - 8 (with 250-500 µg/mL this compound) | [4] | |
| Piperacillin | 16 - 256 | 0.5 - 32 (with 250-500 µg/mL this compound) | [4] | |
| Oxacillin | 32 | 1 - 8 (with 16 µg/mL low-MW BPEI) | [2][3] |
Visualizing the Science: Experimental Workflow and Mechanism
To understand how these synergistic effects are determined and the underlying biological processes, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of action.
Caption: Experimental workflow for assessing this compound and β-lactam synergy.
Caption: Proposed synergistic mechanism of this compound and β-lactams against MRSA.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in the literature for evaluating the synergistic effects of this compound and β-lactam antibiotics.
Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]
-
Materials: Mueller-Hinton Agar (MHA), Mueller-Hinton Broth (MHB), this compound, β-lactam antibiotics, MRSA isolates, sterile petri dishes, multi-inoculator.
-
Procedure:
-
Prepare overnight cultures of MRSA isolates in MHB to a cell density of approximately 107 colony-forming units per milliliter (CFU/mL).[4]
-
Prepare a series of two-fold dilutions of this compound (e.g., from 15.625 to 2000 µg/mL) and the β-lactam antibiotic in molten MHA.[4]
-
Pour the agar dilutions into sterile petri dishes and allow them to solidify.
-
Using a multi-inoculator, apply the microbial inoculum to the surface of each agar plate.
-
Incubate the plates for 24 hours at 37°C.[4]
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Checkerboard Assay for Synergy Testing
The checkerboard assay is a two-dimensional dilution method used to assess the in vitro interaction between two antimicrobial agents.[7][8]
-
Materials: 96-well microtiter plates, MHB, this compound, β-lactam antibiotics, MRSA inoculum.
-
Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well plate.[8]
-
Along the x-axis (columns), create serial two-fold dilutions of the β-lactam antibiotic.
-
Along the y-axis (rows), create serial two-fold dilutions of this compound.
-
This creates a matrix of wells containing various combinations of the two agents.
-
Prepare an MRSA inoculum equivalent to a 0.5 McFarland standard and dilute it to the final desired concentration (e.g., 5 x 105 CFU/mL).[8]
-
Inoculate each well with 100 µL of the bacterial suspension.
-
Include control wells for each agent alone and a growth control well with no antimicrobials.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[9]
-
Interpretation of FICI: ≤ 0.5 = Synergy; > 0.5 to 4 = Indifference; > 4 = Antagonism.[9]
-
Time-Kill Assay
This dynamic assay measures the rate of bacterial killing by antimicrobial agents over time.
-
Materials: MHB, this compound, β-lactam antibiotics, MRSA inoculum, sterile tubes, agar plates for colony counting.
-
Procedure:
-
Prepare tubes containing MHB with the antimicrobial agents at specific concentrations (e.g., MIC, 2x MIC), both alone and in combination.
-
Inoculate the tubes with an initial MRSA concentration of approximately 106 CFU/mL.[9]
-
Include a growth control tube without any antimicrobial agents.
-
Incubate all tubes at 37°C.
-
At various time points (e.g., 0, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each tube.[9]
-
Perform serial dilutions of the aliquots and plate them on MHA to determine the viable colony count (CFU/mL).
-
Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[9]
-
Mechanism of Synergistic Action
The synergistic effect of this compound with β-lactam antibiotics against MRSA is believed to result from a multi-pronged attack on the bacterial cell:
-
Cell Membrane Disruption: this compound, being a lipid, can integrate into and disrupt the bacterial cell membrane, increasing its permeability.[10][11] This can facilitate the entry of β-lactam antibiotics into the cell.
-
Interference with Resistance Mechanisms:
-
Downregulation of blaZ Gene: Studies have shown that this compound can significantly decrease the expression of the blaZ gene, which codes for β-lactamase, an enzyme that inactivates many β-lactam antibiotics.[1][9][12]
-
Penicillin-Binding Protein 2a (PBP2a): The primary mechanism of methicillin resistance in MRSA is the expression of PBP2a, which has a low affinity for β-lactam antibiotics.[13] While the exact interaction is still under investigation, it is hypothesized that this compound's disruption of the cell wall and membrane environment may alter the conformation or localization of PBP2a, rendering it more susceptible to β-lactam binding.[2]
-
-
Inhibition of Biofilm Formation: this compound has been shown to inhibit the formation of MRSA biofilms and can eradicate pre-formed biofilms, which are a major contributor to chronic infections and antibiotic resistance.[4][5][6]
Conclusion
The collective evidence strongly supports the synergistic interaction between this compound and β-lactam antibiotics against MRSA. This combination therapy approach holds significant promise for restoring the clinical utility of β-lactams and providing a much-needed alternative for treating MRSA infections. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this synergistic partnership. This guide provides a foundational understanding for researchers to build upon in the ongoing fight against antimicrobial resistance.
References
- 1. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Antibacterial Efficacy of Melittin in Combination with Oxacillin against Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 4. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits antibiotic-resistant Staphylococcus aureus in patients with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Effect of Monolaurin on Viral Envelope Integrity
For researchers, scientists, and drug development professionals, understanding the mechanisms of antiviral compounds is paramount. Monolaurin, a monoglyceride derived from lauric acid, has garnered significant attention for its potent antiviral properties, particularly its ability to disrupt the lipid envelopes of various viruses.[1][2] This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, and details the methodologies for key experiments.
Mechanism of Action: this compound's Assault on the Viral Envelope
This compound's primary antiviral mechanism is the disruption of the viral lipid envelope.[3][4] Being a lipid-like substance itself, this compound readily integrates into the phospholipid bilayer of the viral membrane.[5][6] This integration destabilizes the envelope, leading to increased permeability, leakage of viral contents, and ultimately, the complete disintegration of the virion.[7] This action effectively neutralizes the virus, preventing it from attaching to and entering host cells, thereby inhibiting infection and replication.[6][8] Studies have shown this effect against a broad spectrum of enveloped viruses, including influenza, Herpes Simplex Virus (HSV), and HIV.[1][3][9]
Comparative Efficacy of this compound Against Enveloped Viruses
The virucidal activity of this compound has been quantified in numerous in vitro studies. The following table summarizes key findings on its effectiveness against various enveloped viruses.
| Virus | This compound Concentration | Observed Effect | Reference(s) |
| HIV-1 | 40 µg/mL | Effective inhibition of viral replication. | [8] |
| 14 Enveloped Viruses | 1% concentration | >99.9% reduction in infectivity for all viruses tested. | [10] |
| Influenza A Virus | Not specified | Disruption of the viral envelope. | |
| Coronavirus (avian) | Not specified | Inactivated over 5.5 log dilutions of the virus. | [7] |
| Herpes Simplex Virus | Not specified | Disintegration of the protective viral envelope. | |
| Vesicular Stomatitis Virus | Not specified | Disruption of the viral envelope and particle integrity. | [11] |
Experimental Protocols for Assessing Viral Envelope Integrity
A variety of assays can be employed to validate the effect of this compound and other compounds on viral envelope integrity. Below is a generalized protocol for a Plaque Reduction Neutralization Assay, a standard method for quantifying the infectivity of a virus.
Objective: To determine the concentration of a test compound (e.g., this compound) required to reduce the number of viral plaques by 50% (PRNT₅₀).
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates.
-
Virus stock of known titer.
-
Test compound (this compound) at various concentrations.
-
Cell culture medium (e.g., DMEM).
-
Agarose or methylcellulose overlay.
-
Crystal violet staining solution.
-
Phosphate-buffered saline (PBS).
Methodology:
-
Serial Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium.
-
Virus-Compound Incubation: Mix a standard amount of virus with each dilution of this compound. As a control, mix the same amount of virus with medium alone. Incubate these mixtures for a specified time (e.g., 1 hour) at 37°C to allow the compound to interact with the virus.
-
Inoculation: Remove the growth medium from the host cell monolayers and inoculate the cells with the virus-monolaurin mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and add an overlay medium (containing agarose or methylcellulose) to each well. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.
-
Staining: Remove the overlay and fix the cells (e.g., with 10% formalin). Stain the cell monolayer with crystal violet, which stains living cells purple. The plaques, areas of dead or destroyed cells, will appear as clear zones.
-
Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the control (virus without compound). The PRNT₅₀ is determined as the reciprocal of the dilution that causes a 50% reduction in the number of plaques.
Alternatives to this compound for Viral Envelope Disruption
While this compound is a potent agent, other compounds also exhibit the ability to disrupt viral envelopes. These can be broadly categorized as natural compounds and synthetic molecules.
| Compound/Class | Mechanism of Action | Key Features | Reference(s) |
| Natural Compounds | |||
| Monocaprin | Similar to this compound, disrupts the lipid envelope. | A medium-chain monoglyceride with broad-spectrum antiviral activity. | [8] |
| Reutericyclin | An analogue of this compound, disrupts the viral envelope. | Secreted by Lactobacillus, it has been shown to inhibit HIV-1 replication. | [8][11] |
| Oregano Oil (Carvacrol) | Integrates into and destabilizes the viral lipid envelope, causing leakage. | Effective against enveloped viruses like HSV and Influenza. | [12] |
| Synthetic Molecules | |||
| Molecular Tweezers (CLR01, CLR05) | Form inclusion complexes with lipid head groups, increasing surface tension and disrupting the viral envelope. | Broad-spectrum activity against enveloped viruses including herpesviruses and SARS-CoV-2. | [13][14] |
Conclusion
This compound stands out as a well-documented, naturally derived compound with significant potential in antiviral research and development due to its direct action on the viral envelope. The experimental protocols outlined provide a framework for validating its efficacy and comparing it with other natural and synthetic alternatives. For drug development professionals, the exploration of agents that target the viral envelope, a common feature of many pathogenic viruses, represents a promising strategy for creating broad-spectrum antiviral therapies. Further research into the precise molecular interactions and the in vivo efficacy of these compounds is crucial for their translation into clinical applications.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. This compound Anti-Viral Benefits for Enhanced Protection [totalhealthcentervb.com]
- 4. Repurposed drugs and nutraceuticals targeting envelope protein: A possible therapeutic strategy against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drberg.com [drberg.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound and RNA Enveloped Viruses: A Research Review — this compound and More [monolaurinandmore.com]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES 1 | Semantic Scholar [semanticscholar.org]
- 11. Glycerol Monolaurate, an Analogue to a Factor Secreted by Lactobacillus, Is Virucidal against Enveloped Viruses, Including HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ancientpurity.com [ancientpurity.com]
- 13. Supramolecular Mechanism of Viral Envelope Disruption by Molecular Tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Reproducible Monolaurin MIC Testing: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The burgeoning interest in monolaurin as a potent antimicrobial agent has led to a wealth of research into its minimum inhibitory concentrations (MICs) against a variety of pathogens. However, the reported MIC values often exhibit significant variability, posing a challenge to the standardization and interpretation of these findings. This guide provides a comprehensive comparison of common this compound MIC testing methodologies, highlights critical factors influencing reproducibility, and offers standardized protocols to enhance the consistency and reliability of future research.
The Reproducibility Challenge with this compound
This compound, a monoglyceride derived from lauric acid, presents unique challenges in antimicrobial susceptibility testing due to its lipophilic nature. The choice of testing methodology, along with several experimental variables, can significantly impact the determined MIC values, leading to discrepancies across studies. Achieving consensus on a standardized approach is paramount for the reliable evaluation of this compound's antimicrobial efficacy and for facilitating its potential development as a therapeutic agent.
Comparative Analysis of this compound MIC Values
The following table summarizes a range of reported this compound MIC values against common pathogens, illustrating the variability observed in the literature. This disparity underscores the critical need for standardized testing protocols.
| Microorganism | Testing Method | Reported MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Agar Dilution | 250 - 2000 | [1] |
| Staphylococcus aureus | Microtiter Plate Assay | 12.5 | |
| Staphylococcus aureus | Not Specified | 128 | [2] |
| Escherichia coli | Microtiter Plate Assay | 25 | |
| Escherichia coli | Agar Dilution | >4000 | [2] |
| Candida albicans | Broth Microdilution | 62.5 - 125 (µM) |
Note: The variability in these reported values can be attributed to the different methodologies and experimental conditions employed in each study.
Key Factors Influencing this compound MIC Reproducibility
Several critical factors contribute to the variability in this compound MIC results. Careful control of these variables is essential for improving inter-laboratory reproducibility.
-
Solvent and Solubilization: this compound's low water solubility necessitates the use of a solvent for stock solution preparation. The choice of solvent (e.g., ethanol, DMSO) and the final concentration in the test medium can influence its availability and activity. Some studies suggest that solvents like ethanol can have their own antimicrobial effects, which must be accounted for with appropriate controls[2]. The use of emulsifiers or solubilizers, such as sucrose monolaurate, has been explored to improve its dispersion in aqueous media[3].
-
Media Composition: The presence of lipids and starches in the growth medium can reduce the apparent antimicrobial activity of this compound, likely due to the partitioning of the lipophilic this compound into these components, making it less available to interact with the microorganisms[4]. Therefore, the use of a standardized, low-lipid medium is recommended.
-
pH of the Medium: The pH of the testing medium can influence the activity of this compound. It is crucial to standardize and report the pH of the growth medium used for MIC testing.
-
Inoculum Preparation: The size and growth phase of the microbial inoculum should be standardized according to established guidelines (e.g., CLSI, EUCAST) to ensure consistent results.
-
Method of MIC Determination: The two most common methods for this compound MIC testing are broth microdilution and agar dilution. Each has its advantages and disadvantages, and the choice of method can impact the final MIC value.
Recommended Experimental Protocols
To promote standardization, this guide provides detailed protocols for the two most common methods for determining this compound MICs: Broth Microdilution and Agar Dilution. These protocols incorporate best practices for handling a lipophilic compound like this compound.
Broth Microdilution Method
This method is widely used due to its efficiency and requirement for small volumes of reagents.
1. Preparation of this compound Stock Solution:
- Due to its lipophilic nature, dissolve this compound in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
- The final concentration of the solvent in the test wells should be kept to a minimum (ideally ≤1%) to avoid any intrinsic antimicrobial effects. A solvent control well is essential.
2. Preparation of Microtiter Plates:
- In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable, low-lipid broth medium (e.g., Mueller-Hinton Broth).
- The final volume in each well should be 100 µL.
- Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
3. Inoculum Preparation:
- Prepare a bacterial or fungal suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
- Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
4. Incubation:
- Inoculate each well (except the negative control) with the prepared inoculum.
- Incubate the plates at the appropriate temperature and duration for the specific microorganism being tested (e.g., 35-37°C for 18-24 hours for most bacteria).
5. Determination of MIC:
- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Agar Dilution Method
This method is considered a reference method by organizations like CLSI and can be useful for testing fastidious organisms.
1. Preparation of this compound-Containing Agar Plates:
- Prepare a series of this compound stock solutions in a suitable solvent at various concentrations.
- For each desired final concentration, add a specific volume of the this compound stock solution to molten, cooled (45-50°C) agar medium (e.g., Mueller-Hinton Agar). Mix thoroughly but gently to avoid bubbles.
- Pour the agar into sterile petri dishes and allow them to solidify.
- Include a control plate containing only the solvent at the highest concentration used.
2. Inoculum Preparation:
- Prepare a bacterial or fungal suspension adjusted to a 0.5 McFarland standard.
- Further dilute the suspension as required to deliver a final inoculum of approximately 10^4 CFU per spot.
3. Inoculation:
- Using a multipoint inoculator or a pipette, spot a small volume (1-10 µL) of the prepared inoculum onto the surface of each agar plate.
4. Incubation:
- Allow the inoculum spots to dry completely before inverting the plates for incubation.
- Incubate under the appropriate conditions for the test organism.
5. Determination of MIC:
- The MIC is the lowest concentration of this compound that prevents the growth of the microorganism.
Proposed Standardized Workflow for this compound MIC Testing
To enhance reproducibility, a standardized workflow is crucial. The following diagram outlines a logical sequence of steps for conducting reliable this compound MIC testing.
Mechanism of Action: Disruption of the Bacterial Cell Envelope
This compound's primary antimicrobial activity stems from its ability to disrupt the bacterial cell membrane, leading to a cascade of events that ultimately result in cell death. This mechanism is particularly effective against Gram-positive bacteria, which have a thick peptidoglycan layer that is more accessible to this compound.
References
- 1. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US8377870B2 - Antimicrobial aqueous solution and its preparation method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Unveiling the Antiviral Potency of Monolaurin: A Comparative Guide to Synthesis Methods
For researchers, scientists, and drug development professionals, the synthesis method of a bioactive compound is a critical factor that can influence its purity, yield, and ultimately, its biological activity. This guide provides a comprehensive comparison of the antiviral activity of monolaurin derived from different synthesis methodologies, supported by available experimental data. While direct comparative studies on the antiviral efficacy of this compound from various synthesis routes are limited in publicly available literature, this document consolidates existing data on synthesis protocols and antiviral assessments to inform future research and development.
This compound, a monoglyceride derived from lauric acid, has garnered significant attention for its broad-spectrum antimicrobial properties, particularly its potent antiviral activity against enveloped viruses. Its mechanism of action primarily involves the disruption of the viral lipid envelope, thereby preventing viral entry into host cells and inhibiting viral replication. This guide delves into the common methods for synthesizing this compound—chemical and enzymatic—and presents a review of its antiviral efficacy based on separate lines of research.
Synthesis of this compound: A Tale of Two Routes
The production of this compound is primarily achieved through two main pathways: chemical synthesis and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of yield, purity, and environmental impact.
Chemical Synthesis: This approach typically involves the direct esterification of lauric acid and glycerol at high temperatures, often in the presence of an acid catalyst such as p-toluenesulfonic acid (pTSA) or sulfuric acid (H₂SO₄).[1] While capable of producing high yields of this compound, chemical synthesis can also lead to the formation of byproducts like dilaurin and trilaurin, necessitating further purification steps.[1][2]
Enzymatic Synthesis: As a more environmentally friendly alternative, enzymatic synthesis utilizes lipases to catalyze the esterification of lauric acid and glycerol or the glycerolysis of oils rich in lauric acid, such as coconut oil.[2][3] This method is highly specific, resulting in a purer product with fewer byproducts.[4] Common lipases used for this purpose include those from Candida antarctica (Novozym 435) and Rhizomucor miehei (Lipozyme RM IM).[3][4]
The following table summarizes the key aspects of these synthesis methods based on available literature. It is important to note that the yields are reported from different studies and may not be directly comparable due to variations in reaction conditions.
| Synthesis Method | Catalyst/Enzyme | Key Reactants | Reported Yield of this compound | Purity | Reference |
| Chemical Synthesis | p-Toluenesulfonic acid (pTSA) | Lauric acid, Glycerol | Up to 60.34% | High purity after extraction | [1] |
| Sulfuric acid (H₂SO₄) | Lauric acid, Glycerol | ~31% | 91% after chromatography | [1] | |
| Enzymatic Synthesis | Lipozyme IM-20 | Lauric acid, Glycerol | 45.5% | Product mixture | [5] |
| Novozym 435 | Lauric acid, Glycerol | High conversion (70-87%) | High selectivity for this compound | [3] | |
| Lipozyme TL IM | Coconut oil, Ethanol | 35% (2-monoacylglycerol mixture) | 100% after purification | [2] |
Comparative Antiviral Activity: An Evidence Gap
The primary mechanism of this compound's antiviral action is the disruption of the viral lipid envelope, leading to the leakage of viral contents and inactivation of the virus.[6][7] This mechanism is effective against viruses such as Herpes Simplex Virus (HSV), Influenza virus, and Seneca Valley virus (SVV).[6][8]
The following table presents a summary of the antiviral activity of this compound from various studies. It is crucial to reiterate that the synthesis method of the this compound used in these experiments is generally not specified.
| Virus | Assay Type | Key Findings | Reference |
| Herpes Simplex Virus (HSV-1 & HSV-2) | Virucidal Assay | Effective virucidal activity, especially at low pH. | [6] |
| Influenza Virus (HPIV2, RSV) | Virucidal Assay | Good virucidal effects. | [6] |
| Seneca Valley Virus (SVV) | In vitro replication assay | Inhibited viral replication by up to 80%. | [8] |
| Enveloped RNA and DNA viruses (14 types) | In vitro virucidal assay | >99.9% reduction in infectivity. |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for both the synthesis of this compound and the assessment of its antiviral activity are provided below, based on protocols described in the literature.
Chemical Synthesis of 1-Monolaurin via Esterification
This protocol is adapted from a study utilizing a p-toluenesulfonic acid (pTSA) catalyst.[1]
Materials:
-
Lauric acid
-
Glycerol
-
p-Toluenesulfonic acid (pTSA)
-
Ethyl acetate
-
n-hexane
-
Ethanol
-
Distilled water
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Combine lauric acid and glycerol in a 1:1 molar ratio in a round-bottom flask.
-
Add pTSA catalyst (e.g., 2.5% w/w of lauric acid).
-
Heat the reaction mixture at 130°C for 6 hours with constant stirring.
-
After cooling, dissolve the mixture in ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with distilled water.
-
Separate the organic layer and evaporate the ethyl acetate to obtain the crude product.
-
For purification, dissolve the crude product in an ethanol-water solution (80:20 v/v) and wash with n-hexane to precipitate the purified 1-monolaurin.
-
Filter and dry the resulting white solid.
Enzymatic Synthesis of this compound via Esterification
This protocol is based on the use of an immobilized lipase catalyst.[5]
Materials:
-
Lauric acid
-
Glycerol
-
Immobilized lipase (e.g., Lipozyme IM-20)
Procedure:
-
Mix lauric acid and glycerol in a solvent-free system. The molar ratio can be optimized (e.g., 1:1).
-
Add the immobilized lipase (e.g., 3.0% w/w).
-
Incubate the reaction mixture at a controlled temperature (e.g., 55°C) with agitation for a specified duration (e.g., 6 hours).
-
Separate the enzyme from the product mixture by filtration. The resulting product will be a mixture of this compound, dilaurin, trilaurin, and unreacted fatty acids.
Antiviral Activity Assessment: Plaque Reduction Assay
This is a standard method to quantify the antiviral efficacy of a compound.
Materials:
-
Virus stock of interest (e.g., Herpes Simplex Virus)
-
Host cell line (e.g., Vero cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
This compound solution (in a suitable solvent like DMSO, diluted in media)
-
Methylcellulose or carboxymethylcellulose for overlay
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates and grow to confluence.
-
Prepare serial dilutions of the this compound solution.
-
Pre-incubate the virus with the different concentrations of this compound for a specific time (e.g., 1 hour) at 37°C.
-
Remove the growth medium from the cell monolayers and infect with the virus-monolaurin mixtures.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (containing methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no this compound).
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Overview of chemical and enzymatic synthesis pathways for this compound.
Caption: Workflow of a plaque reduction assay and this compound's antiviral action.
Conclusion and Future Directions
While both chemical and enzymatic methods can effectively synthesize this compound, the choice of method can impact yield, purity, and sustainability. Enzymatic synthesis appears to be a more specific and environmentally benign approach.
A significant knowledge gap exists regarding the direct comparative antiviral efficacy of this compound produced via these different routes. Future research should focus on side-by-side comparisons of this compound from various synthesis methods against a panel of clinically relevant enveloped viruses. Such studies would be invaluable in optimizing the production of this compound for pharmaceutical applications and would provide critical data for drug development professionals. Key parameters to investigate would include the 50% inhibitory concentration (IC50) and the selectivity index (SI) to determine both the potency and safety of the synthesized this compound. Understanding how the synthesis process influences the final product's antiviral performance is paramount for harnessing the full therapeutic potential of this promising natural compound.
References
- 1. Synthesis and Antibacterial Activity 1-Monolaurin : Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Antibacterial Activity of 2-Monolaurin : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of monolaurin's antibacterial effects in different laboratory settings
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of monolaurin's antibacterial effects based on available experimental data. It contrasts its performance with other antimicrobial agents and details the methodologies employed in these assessments.
This compound, a monoester of lauric acid, has demonstrated significant broad-spectrum antibacterial activity in various in vitro studies.[1][2][3] Its primary mechanism of action involves the disruption of the bacterial cell membrane's lipid bilayer, leading to cell death.[4][5] This action is contrasted with many conventional antibiotics that target specific metabolic pathways, making this compound a subject of interest in the face of growing antibiotic resistance.[1][3]
Comparative Antibacterial Activity
This compound has been shown to be effective against a range of Gram-positive and some Gram-negative bacteria.[1][3][4] Its efficacy is often compared to conventional antibiotics and other natural antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial's effectiveness. The following table summarizes MIC values for this compound against various bacteria as reported in different studies.
| Bacterium | This compound MIC | Comparison Agent | Comparison Agent MIC | Laboratory Setting/Study Highlights |
| Staphylococcus aureus | 0.04 mM[6] | Lauric Acid | 0.63 mM[6] | In vitro study highlighting this compound's higher potency compared to its precursor, lauric acid. |
| Staphylococcus aureus | 12.5 µg/mL | Nisin | - | Microtiter plate assay; this compound showed synergistic effects with nisin. |
| Staphylococcus aureus (MRSA) | 250-2000 µg/mL[7] | Ampicillin | 8-32 µg/mL (alone) | Agar dilution method; this compound showed synergistic effects with β-lactam antibiotics, reducing their MICs.[7][8] |
| Staphylococcus aureus | 100% sensitivity at 20 mg/mL | Penicillin, Oxacillin, Vancomycin | Varied resistance | In vitro study on isolates from skin infections; this compound showed no resistance.[1][3][9] |
| Bacillus subtilis | 30 µg/mL | - | - | Microtiter plate assay. |
| Escherichia coli | 25 µg/mL | Lauric Acid | - | Microtiter plate assay; some studies report lower efficacy against E. coli.[4] |
| Borrelia burgdorferi | 75-150 µg/mL | - | - | Resazurin reduction assay.[10] |
Synergistic Effects
Several studies have highlighted this compound's ability to act synergistically with other antimicrobial agents, enhancing their efficacy and potentially reducing the required dosages. For instance, this compound has been shown to work in synergy with β-lactam antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA).[7][8] It also exhibits synergistic activity with nisin and ethylenediaminetetraacetic acid (EDTA) against certain bacteria.[11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antibacterial effects.
Determination of Minimum Inhibitory Concentration (MIC)
1. Broth Microdilution Method:
-
Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final inoculum concentration.
-
Preparation of Antimicrobial Agent: this compound is dissolved in a suitable solvent (e.g., ethanol or DMSO) and then serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
2. Agar Dilution Method:
-
Preparation of Agar Plates: A stock solution of this compound is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton Agar and poured into petri dishes.
-
Inoculation: The bacterial inoculum is prepared as described for the broth microdilution method. A standardized volume of the bacterial suspension is then spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies on the agar surface.[8]
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved in assessing this compound's antibacterial properties and its proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Proposed Mechanisms of this compound's Antibacterial Action.
References
- 1. Novel antibacterial activity of this compound compared with conventional antibiotics against organisms from skin infections: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Antibacterial Activity of this compound Compared with Conventional Antibiotics against Organisms from Skin Infections: An in Vitro Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. researchgate.net [researchgate.net]
- 11. The Clinical Use of this compound as a Dietary Supplement: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Monolaurin
For researchers, scientists, and drug development professionals, understanding the proper handling and safety protocols for chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Monolaurin, including operational procedures and disposal plans, to ensure a safe laboratory environment.
This compound, a monoglyceride derived from lauric acid, is utilized in various applications, including cosmetics, food preservation, and as a dietary supplement.[1][2][3] While it is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration for use in food, proper laboratory handling procedures are still necessary to minimize exposure and ensure safety.[3][4]
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, adherence to the following personal protective equipment guidelines is crucial. Recommendations may vary based on the scale of work and the potential for dust or aerosol formation.
| PPE Category | Recommended Equipment | Standard | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles | NIOSH (US) or EN 166 (EU) approved | To protect eyes from dust particles and splashes.[1][5] |
| Skin Protection | Laboratory coat | Standard lab attire | To protect skin and clothing from contact with the substance.[6][7] |
| Protective gloves (e.g., nitrile) | Regulation (EU) 2016/425 and EN 374 | To prevent direct skin contact.[5] | |
| Respiratory Protection | Not generally required for small quantities | - | For larger quantities or when dust is generated, a particulate filter device (e.g., N95 or P1) is recommended.[5][6][8] |
Hazard Identification and First Aid
While this compound is not classified as a hazardous substance by all suppliers, some safety data sheets indicate potential for irritation.[7][9] It is important to be aware of these potential hazards and the appropriate first aid responses.
| Exposure Route | Potential Hazard | First Aid Measures |
| Inhalation | May cause respiratory irritation if dust is inhaled.[7] | Move the person to fresh air. If breathing is difficult, seek medical attention.[5] |
| Skin Contact | May cause skin irritation.[7] | Wash the affected area with soap and plenty of water. Remove contaminated clothing.[5] |
| Eye Contact | May cause eye irritation.[6][7] | Flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[5][10] |
| Ingestion | Harmful if swallowed in large amounts.[7] | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[5] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Handling | - Avoid formation of dust and aerosols.[5] - Ensure adequate ventilation.[6][8] - Wash hands thoroughly after handling.[8] - Do not eat, drink, or smoke in the work area.[8] |
| Storage | - Store in a cool, dry, and well-ventilated place.[5] - Keep the container tightly closed.[5] - Recommended storage temperature is often -20°C for long-term stability.[5] |
Spills and Disposal
In the event of a spill, prompt and appropriate action is necessary. Disposal of this compound and its contaminated materials should be done in accordance with local regulations.
| Procedure | Description |
| Spill Cleanup | - For small spills, sweep up the material and place it in a suitable, closed container for disposal.[5] - Avoid generating dust.[5] - Ventilate the area of the spill.[8] |
| Disposal | - this compound is not typically classified as hazardous waste.[9] - Dispose of the substance and any contaminated packaging in accordance with local, state, and federal regulations.[5][8] - Do not allow the product to enter drains.[1][5] |
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: Benefits, Dosage, and Side Effects [healthline.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cloudfront.zoro.com [cloudfront.zoro.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemos.de [chemos.de]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. accustandard.com [accustandard.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
